Product packaging for Hesperidin dihydrochalcone(Cat. No.:)

Hesperidin dihydrochalcone

Katalognummer: B12110229
Molekulargewicht: 612.6 g/mol
InChI-Schlüssel: RLZYBHOBTOBLGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Hesperidin dihydrochalcone is a useful research compound. Its molecular formula is C28H36O15 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36O15 B12110229 Hesperidin dihydrochalcone

Eigenschaften

IUPAC Name

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZYBHOBTOBLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O15
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hesperidin Dihydrochalcone: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Hesperidin Dihydrochalcone (B1670589) (HDC), a semi-synthetic flavonoid derivative known for its intense sweetness and significant therapeutic potential. This document details its interaction with taste receptors, its antioxidant capabilities, and its anti-inflammatory pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Core Mechanism: Sweet Taste Receptor Activation

Hesperidin Dihydrochalcone, and its closely related analogue Neohesperidin (B1678168) Dihydrochalcone (NHDC), elicit a sweet taste by directly activating the human sweet taste receptor, a G-protein coupled receptor (GPCR) heterodimer composed of Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2]

Binding Site and Molecular Interaction

Unlike canonical sweeteners like sucrose (B13894) that bind to the Venus Flytrap Domains (VFDs) of the receptor, NHDC acts as an allosteric modulator, binding within a pocket formed by the transmembrane domains (TMDs) of the T1R3 subunit.[3][4][5] Mutational analysis has identified a set of seventeen amino acid residues within the heptahelical domain of hTAS1R3 that are crucial for the receptor's response to NHDC.[3][5] This binding site partially overlaps with those of the sweetener cyclamate and the sweet taste inhibitor lactisole, explaining the competitive inhibition observed between NHDC and lactisole.[3][5]

Signal Transduction Pathway

Upon binding of HDC to the T1R3 subunit, a conformational change in the T1R2/T1R3 receptor initiates a downstream intracellular signaling cascade. This process is primarily mediated by the G-protein gustducin (B1178931).[6][7] Activation of gustducin leads to the dissociation of its α-subunit, which in turn activates the enzyme Phospholipase C β2 (PLCβ2).[7][8]

PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] The subsequent increase in cytosolic Ca²⁺ concentration activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, a calcium-activated, monovalent-specific cation channel.[8][9] The opening of the TRPM5 channel leads to an influx of Na⁺ ions, causing depolarization of the taste receptor cell. This depolarization generates an action potential that is transmitted to the gustatory nerve fibers, ultimately resulting in the perception of sweetness in the brain.[8]

Sweet_Taste_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HDC Hesperidin Dihydrochalcone T1R2_T1R3 T1R2 T1R3 HDC->T1R2_T1R3:f1 Binds Gustducin Gustducin (αβγ) T1R2_T1R3->Gustducin Activates TRPM5 TRPM5 Channel (Closed) TRPM5_open TRPM5 Channel (Open) TRPM5->TRPM5_open Depolarization Cell Depolarization TRPM5_open->Depolarization Gust_a α-Gustducin (Active) Gustducin->Gust_a Dissociates PLCb2 PLCβ2 Gust_a->PLCb2 Activates PLCb2_a PLCβ2 (Active) PLCb2->PLCb2_a IP3 IP3 PLCb2_a->IP3 PIP2 PIP2 PIP2->PLCb2_a Hydrolyzes ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_release->TRPM5 Activates Signal Signal to Brain (Sweet Taste) Depolarization->Signal

Caption: Sweet Taste Transduction Pathway of this compound.

Antioxidant Mechanism of Action

HDC exhibits potent antioxidant activity through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant enzyme systems.

Direct Radical Scavenging

HDC is an effective scavenger of various reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl).[1] Its dihydrochalcone structure, particularly the phenolic hydroxyl groups, allows it to donate hydrogen atoms or electrons to neutralize free radicals.[10] This activity helps protect cellular components like DNA and proteins from oxidative damage.[1]

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, HDC enhances the body's intrinsic antioxidant defenses. Studies on the related compound Neothis compound (NHDC) show it can reduce oxidative stress by increasing the total antioxidant status (TAS) and mitigating the decrease in activities of key antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) during oxidative challenges.[11]

Quantitative Antioxidant Activity

The antioxidant capacity of dihydrochalcones can be quantified using various in vitro assays. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Compound Assay IC₅₀ Value (μM) Reference
Neothis compoundH₂O₂ Scavenging205.1[1]
Neothis compoundHOCl Scavenging25.5[1]
HesperidinDPPH Scavenging226.34 µg/mL[12]
HesperidinDPPH Scavenging53.46 µg/mL[13]
Neothis compoundDPPH• Scavenging> 1000[10]
Neothis compoundABTS•⁺ Scavenging163.7 ± 11.2[10]
Neothis compound•O₂⁻ Scavenging134.6 ± 12.5[10]

Note: Data for Hesperidin is included for comparison. IC₅₀ values can vary based on assay conditions.

Anti-inflammatory Mechanism of Action

HDC exerts significant anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Inhibition of the NF-κB Pathway

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated and translocates to the nucleus, where it induces the expression of inflammatory genes. NHDC has been shown to inhibit the activation and nuclear translocation of NF-κB.[11][14] This inhibitory action is believed to occur through the suppression of upstream signaling molecules, including transforming growth factor-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinases 1/2 (ERK1/2).[14]

By blocking the NF-κB pathway, HDC effectively downregulates the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[11][14] This leads to a reduction in the overall inflammatory response. Some studies suggest that the anti-inflammatory effects of NHDC may be partly mediated by its metabolite, dihydrocaffeic acid (DHCA), which has shown potent cytokine-inhibiting effects in vitro.[15][16][17][18]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 / ERK1/2 TLR4->TAK1 Activates HDC Hesperidin Dihydrochalcone HDC->TAK1 Inhibits IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates for Degradation IkB_NFkB IkB->IkB_NFkB NFkB_inactive p50/p65 NFkB_inactive->IkB_NFkB NFkB_active p50/p65 (Active) NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocates DNA DNA (κB sites) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription IkB_NFkB->NFkB_active Releases

Caption: Inhibition of the NF-κB Inflammatory Pathway by this compound.

Experimental Protocols

Sweet Taste Receptor Activation Assay (Calcium Imaging)

This protocol describes a cell-based assay to measure the activation of the T1R2/T1R3 receptor by quantifying intracellular calcium mobilization.

4.1.1 Materials

  • HEK293 cells (or a stable cell line co-expressing T1R2, T1R3, and a promiscuous G-protein like Gα16/gust44)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin

  • Poly-L-lysine coated 96-well black, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound (test compound)

  • ATP or Ionomycin (positive control)

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

4.1.2 Methodology

  • Cell Plating: Seed HEK293 cells onto poly-L-lysine coated 96-well plates at a density of ~50,000 cells/well. Allow cells to adhere and grow for 24-48 hours until they form a confluent monolayer.[19]

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in Assay Buffer.

  • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Cell Washing: Gently wash the cells 2-3 times with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration in a separate 96-well compound plate.

  • Fluorescence Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to monitor fluorescence (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Program the instrument to automatically add 100 µL of the test compound from the compound plate to the cell plate.

  • Continue to record the fluorescence signal for at least 60-120 seconds post-addition to capture the peak calcium response.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

NF-κB Luciferase Reporter Assay

This protocol measures the inhibitory effect of HDC on NF-κB activation using a luciferase reporter system.

4.2.1 Materials

  • HEK293T or similar cells

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the firefly luciferase gene)

  • Control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Opaque, white 96-well cell culture plates

  • Inflammatory stimulus (e.g., TNF-α at 20 ng/mL or LPS at 1 µg/mL)

  • This compound (test compound)

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer with dual injectors

4.2.2 Methodology

  • Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density that will result in 70-80% confluency on the day of transfection.[20][21]

  • Transfection: Co-transfect the cells in each well with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[20]

  • Compound Treatment: Pre-treat the transfected cells by replacing the medium with fresh medium containing various concentrations of this compound (or vehicle control). Incubate for 1-2 hours.[21]

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to a final desired concentration. Include unstimulated control wells. Incubate for an additional 6-8 hours.[21][22]

  • Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.[22][23]

  • Luciferase Assay:

    • Program the luminometer to inject the firefly luciferase substrate and measure the luminescence (Signal A).

    • Subsequently, inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the second luminescence signal (Signal B).[21]

  • Data Analysis: For each well, calculate the ratio of firefly luminescence to Renilla luminescence (A/B) to normalize for transfection efficiency and cell viability. Determine the percentage of inhibition of NF-κB activity for each HDC concentration relative to the stimulated vehicle control. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.

References

An In-Depth Technical Guide to the Physicochemical Properties of Hesperidin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC), a derivative of the flavonoid hesperidin found in citrus fruits, is a semisynthetic compound with significant potential in the pharmaceutical and food industries. Its intense sweetness and notable biological activities, including antioxidant and anti-inflammatory properties, have garnered considerable interest. This technical guide provides a comprehensive overview of the core physicochemical properties of Hesperidin dihydrochalcone, offering detailed experimental protocols and insights into its molecular interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent or functional ingredient. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₈H₃₆O₁₅[1]
Molecular Weight 612.6 g/mol [1]
Appearance Off-white crystals or powder[1]
Melting Point 156-158 °C[2]
Water Solubility Insoluble (<1 mg/mL) at room temperature; 0.4 g/L at 20°C. Solubility increases significantly with temperature, reaching 650 g/L at 80°C.[1][3]
Solubility in Organic Solvents Soluble in ethanol (B145695), DMSO, and dimethylformamide (DMF). The solubility in ethanol and DMSO is approximately 25 mg/mL, and in DMF, it is approximately 50 mg/mL.[2]
Predicted pKa (Strongest Acidic) 9.56[4]
Predicted logP -0.3 to 0.75[1][4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of a compound. The following sections outline the methodologies for determining the key physicochemical properties of this compound.

Synthesis and Purification

This compound can be synthesized from hesperidin through catalytic hydrogenation in an alkaline solution.

Protocol for Synthesis:

  • Reaction Setup: In a stainless steel autoclave, combine 100g of hesperidin with 500mL of 30% sodium hydroxide (B78521) solution and 10g of a platinum-on-carbon (Pt/C, 5%) catalyst.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 1.5 MPa with hydrogen.

  • Reaction Conditions: Heat the mixture to a temperature between 30-90°C and maintain the reaction for approximately 10 hours with stirring.

  • Work-up: After the reaction, filter the mixture to recover the catalyst. Neutralize the filtrate to a neutral pH using 31% hydrochloric acid.

  • Crystallization: Heat the neutralized solution to completely dissolve the product, then cool to approximately 10°C to induce crystallization.

  • Isolation: Filter the solution to collect the white, powdered this compound. Dry the product to a constant weight.[5]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. The sample may be filtered (using a filter compatible with the solvent and compound) or centrifuged to remove any remaining solids.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8]

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Protocol:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Filling: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Pack the sample into the sealed end of the capillary tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[9][10]

  • Apparatus Setup: Place the filled capillary tube into a melting point apparatus.

  • Heating and Observation: Heat the apparatus at a controlled rate. For a preliminary determination, a faster heating rate can be used to approximate the melting point. For an accurate measurement, heat slowly (1-2°C per minute) as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the sample.[11][12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system, which may include a co-solvent like methanol (B129727) if aqueous solubility is low.[13][14] Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.[13]

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first and second derivatives of the titration curve to identify the inflection points.[13][15]

logP Determination (HPLC Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using reversed-phase HPLC.

Protocol:

  • Chromatographic System: Utilize a reversed-phase HPLC system with a C18 column.[16][17][18]

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) and water, often with an additive like 0.1% formic acid to control ionization.[17]

  • Standard Preparation: Prepare a series of standard compounds with known logP values that span the expected range for this compound.

  • Sample and Standard Analysis: Inject the standard compounds and this compound onto the HPLC column and record their retention times.

  • Calibration and Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column. Determine the logP of this compound by interpolating its log(k') value on the calibration curve.[18]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

UV-Visible (UV-Vis) Spectroscopy
  • λmax: this compound exhibits absorption maxima at approximately 225 nm and 284 nm.[2]

  • Experimental Conditions: The UV-Vis spectrum is typically recorded in a solvent such as methanol or ethanol. For quantitative analysis, a standard solution of the compound is prepared, and the absorbance is measured at the λmax.[9][19]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound can be obtained using the KBr pellet method.

Protocol for KBr Pellet Preparation:

  • Thoroughly mix a small amount of finely ground this compound (approximately 1-2 mg) with about 100-200 mg of dry, IR-grade potassium bromide (KBr).

  • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[14][20]

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹³C NMR Spectrum: A ¹³C NMR spectrum for Neohesperidin (B1678168) dihydrochalcone is available, providing information on the chemical environment of each carbon atom.[20]

  • ¹H NMR Spectrum: The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

  • Experimental Conditions: NMR spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS).[10][21]

Signaling Pathway Interactions

This compound exerts its biological effects through the modulation of various cellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can reduce the expression of NF-κB and downstream inflammatory mediators.[22][23]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription HDC Hesperidin Dihydrochalcone HDC->IKK Inhibits HDC->NFkB Inhibits Expression

Caption: this compound's inhibition of the NF-κB pathway.

Nrf2 Signaling Pathway

This compound demonstrates antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. HDC can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][16][24][25]

Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociation Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription HDC Hesperidin Dihydrochalcone HDC->Keap1 Inhibits

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and metabolism. Studies indicate that HDC can down-regulate the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR.[25][26][27][28][29]

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth HDC Hesperidin Dihydrochalcone HDC->PI3K Inhibits Phosphorylation HDC->Akt Inhibits Phosphorylation HDC->mTOR Inhibits Phosphorylation

Caption: this compound's modulation of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, along with experimental protocols for their determination and insights into its interactions with key signaling pathways. The compiled data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising compound. Further research to obtain more extensive experimental data, particularly for pKa and logP, and more detailed spectroscopic characterization will continue to enhance our understanding and application of this compound.

References

A Technical Guide to the Synthesis of Hesperidin Dihydrochalcone from Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hesperidin (B1673128), a flavanone (B1672756) glycoside abundantly found in citrus fruits, serves as a valuable precursor for the synthesis of Hesperidin Dihydrochalcone (B1670589) (HDC). This conversion is of significant interest due to the potential of dihydrochalcones as low-calorie sweeteners, flavor enhancers, and compounds with various biological activities. The transformation involves a two-step process: an alkaline-induced opening of the flavanone ring to form a chalcone (B49325), followed by catalytic hydrogenation to yield the target dihydrochalcone. This guide provides an in-depth overview of the synthesis, detailing the chemical pathways, experimental protocols, and quantitative data derived from scientific literature and patents.

The Chemical Pathway: From Flavanone to Dihydrochalcone

The synthesis of Hesperidin Dihydrochalcone from hesperidin is a well-established procedure that proceeds through two primary chemical reactions:

  • Ring Opening (Isomerization): The process begins with the treatment of hesperidin with a strong alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This environment catalyzes the opening of the central heterocyclic C-ring of the flavanone structure. This isomerization reaction converts the tasteless hesperidin into its corresponding chalcone, Hesperidin Chalcone.[1][2]

  • Catalytic Hydrogenation: The intermediate, Hesperidin Chalcone, possesses an α,β-unsaturated ketone moiety. This double bond is subsequently reduced through catalytic hydrogenation.[3] In this step, the chalcone is exposed to hydrogen gas in the presence of a metal catalyst, such as Raney nickel or Palladium on carbon (Pd/C).[4][5] The hydrogenation saturates the double bond, yielding the stable and often sweet-tasting this compound.

The overall transformation can be visualized as follows:

G Hesperidin Hesperidin (Flavanone Glycoside) Hesperidin_Chalcone Hesperidin Chalcone (Intermediate) Hesperidin->Hesperidin_Chalcone  Step 1: Alkaline Treatment (e.g., NaOH, KOH) Ring Opening Hesperidin_Dihydrochalcone This compound (Final Product) Hesperidin_Chalcone->Hesperidin_Dihydrochalcone  Step 2: Catalytic Hydrogenation (H₂, Catalyst e.g., Raney-Ni, Pd/C) Reduction

Fig. 1: Overall synthesis workflow from Hesperidin to this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and purification of this compound. Below are protocols derived from established chemical synthesis methods.

Protocol 1: Chemical Synthesis using Raney Nickel Catalyst

This protocol is adapted from a procedure for the synthesis of Neohesperidin (B1678168) Dihydrochalcone, which follows the same chemical principles.

  • Step 1: Dissolution and Hydrogenation

    • Dissolve 18.9 g (0.030 mol) of neohesperidin (or hesperidin) in 90 ml of 2 N sodium hydroxide solution.[4]

    • Add 1.2 g of Raney nickel catalyst to the solution.[4]

    • Hydrogenate the mixture for 15 hours under normal pressure. The reaction progress can be monitored by measuring the hydrogen uptake, which should correspond to approximately 30 mmol.[4]

  • Step 2: Filtration and Neutralization

    • After the reaction is complete, filter the solution to remove the Raney nickel catalyst.[4]

    • While stirring and cooling the solution with ice, adjust the pH to 6 by adding approximately 36 ml of 5 N hydrochloric acid.[4] This results in a clear yellow solution.

  • Step 3: Crystallization and Purification

    • Store the clear yellow solution in a refrigerator for 48 hours to allow for crystallization.[4]

    • Filter the mixture under suction to collect the white precipitate.[4]

    • Wash the residue with cold water and dry it overnight in a high vacuum to obtain the final product.[4]

Protocol 2: One-Pot Synthesis under Medium Pressure

This method, described in a patent, utilizes medium pressure to potentially accelerate the reaction.

  • Step 1: Reaction Setup

    • In a stainless steel autoclave, add 100g of hesperidin, 500ml of 30% sodium hydroxide solution, and 10g of a wetted 5% Platinum on Carbon (Pt/C) catalyst.[5]

    • Seal the autoclave and purge it with nitrogen gas three times, followed by three purges with hydrogen gas.[5]

  • Step 2: Hydrogenation

    • Control the pressure at 1.5 MPa and the temperature between 30-90 °C.[5]

    • Allow the reaction to proceed for approximately 10 hours.[5]

  • Step 3: Product Isolation

    • After the reaction, filter the solution to recover the catalyst for reuse.[5]

    • Neutralize the reaction solution to a neutral pH with 31% hydrochloric acid.[5]

    • Filter the resulting mixture. Take the filter cake and add it to 300ml of water, heating until it is fully dissolved.[5]

    • Cool the solution to approximately 10 °C to induce crystallization.[5]

    • Filter and dry the white powder to obtain the final product.[5]

The following workflow diagram illustrates the key stages of the chemical synthesis protocol.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Work-up A Dissolve Hesperidin in NaOH Solution B Add Catalyst (e.g., Raney-Ni) A->B C Introduce H₂ Gas (Hydrogenation) B->C D Filter to Remove Catalyst C->D E Neutralize with Acid (e.g., HCl) D->E F Crystallize (Cold Temperature) E->F G Filter & Dry Product F->G

Fig. 2: Experimental workflow for the chemical synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the specific conditions and catalysts used. The table below summarizes quantitative data from various reported methods.

Starting MaterialBaseCatalystReaction ConditionsYieldPurityReference
Neohesperidin2 N NaOHRaney NickelNormal Pressure, 15 hours95%Not Specified[4]
Hesperidin30% NaOH5% Pt/C1.5 MPa, 30-90 °C, 10 hours>90% (molar)Not Specified[5]
NeohesperidinNaOHPd/CHydrogen atmosphere, ~18 hours~85%Not Specified[6]
NeohesperidinNot ApplicableYeast (R. glutinis)Biotransformation, 72 hours83.5%Not Specified[6][7]
Hesperetin (B1673127)Not ApplicablePt-Fe-Ni hydroxide nanoparticlesEthanol solvent85-89%Not Specified[8]

Alternative Synthesis Pathways

While chemical synthesis is the conventional route, recent research has explored biocatalytic methods as a more sustainable alternative.

Microbial-Driven Synthesis

A novel approach utilizes yeast-mediated hydrogenation.[7] In this method, strains like Yarrowia lipolytica or Rhodotorula glutinis are used to biocatalytically hydrogenate the C=C bond in the chalcone intermediate, which is formed after the alkalization of neohesperidin.[6] This biotransformation process has demonstrated high yields (over 83%) and offers advantages in terms of reaction stability, safety, and the use of cost-effective catalysts compared to traditional chemical hydrogenation.[6][7] This method represents a promising green chemistry route for producing dihydrochalcones from citrus-derived flavonoids.[7]

References

A Comprehensive Technical Guide to the Biological Activity Screening of Hesperidin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC), a derivative of the flavonoid hesperidin, is recognized for its potential as a therapeutic agent. This technical guide provides an in-depth overview of the biological activities of HDC, with a focus on its antioxidant, anti-inflammatory, and anti-diabetic properties. Detailed experimental protocols for key in vitro assays are presented, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the molecular mechanisms of action through signaling pathway diagrams, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Hesperidin dihydrochalcone (HDC) is a flavonoid derivative synthesized from hesperidin, a compound abundantly found in citrus fruits. The structural modification from hesperidin to its dihydrochalcone form significantly enhances its sweetness and solubility, while also modulating its biological activities. This has led to growing interest in its potential applications in the pharmaceutical and nutraceutical industries. This guide focuses on the scientific screening of HDC's biological activities, providing detailed methodologies and data for its antioxidant, anti-inflammatory, and anti-diabetic effects.

Antioxidant Activity

HDC and its related compounds, such as Neohesperidin (B1678168) dihydrochalcone (NHDC), exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress. The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays.

Quantitative Data for Antioxidant Activity

The following table summarizes the quantitative data from various antioxidant assays performed on this compound and related compounds.

CompoundAssayIC50 Value / ActivityReference(s)
Neothis compoundDPPHScavenging of 59.9% at 50 µM[1]
Neothis compoundABTSScavenging of 66.7% at 50 µM[1]
Neothis compoundH₂O₂IC50: 205.1 µM[1][2]
Neothis compoundHOClIC50: 25.5 µM; 93.5% scavenging activity[1][2]
HesperidinDPPHLower inhibitory activity compared to NHDC[3]
Naringin DihydrochalconeDPPHWeaker antioxidant activity than trilobatin[4][5]
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.[6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test sample or positive control to the wells.

    • For the control well, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[7]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[8][9]

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Methanol (or Ethanol)

  • Test compound (this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ solution.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Protocol:

    • Add 200 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the test sample or positive control to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][11]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound (this compound)

  • Positive control (e.g., Trolox, Ferrous sulfate)

  • 96-well microplate

  • Microplate reader (absorbance at 593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 20 µL of the solvent used for the sample.

    • Incubate the plate at 37°C for 4-10 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: The FRAP value is determined by comparing the absorbance change in the test sample with that of a ferrous sulfate (B86663) standard solution.

Experimental Workflow for Antioxidant Activity Screening

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis cluster_result Result HDC_stock This compound Stock Solution Serial_dilutions Serial Dilutions HDC_stock->Serial_dilutions DPPH DPPH Assay Serial_dilutions->DPPH Add to DPPH reagent ABTS ABTS Assay Serial_dilutions->ABTS Add to ABTS•+ reagent FRAP FRAP Assay Serial_dilutions->FRAP Add to FRAP reagent Spectro Spectrophotometric Reading DPPH->Spectro Absorbance at 517 nm ABTS->Spectro Absorbance at 734 nm FRAP->Spectro Absorbance at 593 nm Calc Calculate % Inhibition & IC50 Value Spectro->Calc Antioxidant_Capacity Antioxidant Capacity of HDC Calc->Antioxidant_Capacity

Caption: Workflow for in vitro antioxidant activity screening of this compound.

Anti-inflammatory Activity

HDC and its analogs have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

The following table presents quantitative data on the anti-inflammatory effects of this compound and related compounds.

CompoundModel SystemEffectReference(s)
Neothis compoundLPS-stimulated RAW 264.7Down-regulated IL-6 and TNF-α secretion[12][13]
Hesperidin Methyl Chalcone (B49325)Zymosan-induced arthritisReduced ROS production and NF-κB activation in macrophages[14]
Neothis compoundLPS-induced miceDecreased phosphorylation of TAK1, ERK1/2, and NF-κB[15]
HesperidinSTZ-induced diabetic ratsLowered NF-κB and MDA levels in kidney and liver[16]
Experimental Protocol for In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes the evaluation of the anti-inflammatory effects of HDC on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess Reagent (for Nitric Oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • Cell lysis buffer and reagents for Western blot analysis

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Seed the cells in 96-well or 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key inflammatory signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, JNK).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Signaling Pathway: NF-κB Inhibition by Hesperidin

Hesperidin and its derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK HDC Hesperidin dihydrochalcone HDC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation NFkB_n NF-κB DNA DNA

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-diabetic Activity

HDC and related flavonoids have shown promise in the management of diabetes by improving insulin (B600854) sensitivity, regulating glucose metabolism, and inhibiting carbohydrate-digesting enzymes.

Quantitative Data for Anti-diabetic Activity

The following table summarizes the quantitative data related to the anti-diabetic effects of this compound and its analogs.

CompoundModel SystemEffectReference(s)
Neothis compoundDiabetic zebrafishReduced fasting blood glucose, triacylglycerol, and cholesterol levels.[17][17]
Neothis compounddb/db miceDecreased fasting blood glucose levels by 34.5-35.5% after 2 weeks.[18][18]
HesperidinHFD/STZ-induced diabetic ratsImproved fasting serum glucose and glucose tolerance.[19][19]
Hesperidin and Hesperetin (B1673127)L6 myotubesInhibited non-enzymatic glycation of proteins (65.57% and 35.6% at 10µM, respectively).[20][20]
NeohesperidinIn vitroShowed higher inhibitory activity on alpha-amylase compared to alpha-glucosidase.[21][21]
Experimental Protocols for In Vitro Anti-diabetic Assays

This assay determines the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into simpler sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1%)

  • Dinitrosalicylic acid (DNSA) reagent

  • Test compound (this compound)

  • Positive control (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Reaction Mixture:

    • Pre-incubate a mixture of the test sample at various concentrations and α-amylase solution for 10 minutes at 30°C.

    • Add starch solution to initiate the reaction and incubate for a further 3 minutes.

  • Stopping the Reaction: Add DNSA reagent to stop the reaction and boil for 5 minutes.

  • Measurement: After cooling to room temperature, measure the absorbance at 540 nm.

  • Calculation: The percentage of α-amylase inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This assay measures the ability of a compound to enhance glucose uptake in insulin-sensitive cells like 3T3-L1 adipocytes or L6 myotubes.

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Test compound (this compound)

  • Insulin (positive control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Preparation: Differentiate pre-adipocytes or myoblasts into mature adipocytes or myotubes.

  • Glucose Starvation: Starve the cells in serum-free medium for a few hours.

  • Treatment: Treat the cells with the test compound or insulin in KRH buffer.

  • Glucose Uptake: Add the radiolabeled or fluorescent glucose analog and incubate for a short period (e.g., 10-30 minutes).

  • Measurement:

    • For radiolabeled glucose, lyse the cells and measure the radioactivity using a scintillation counter.

    • For fluorescent glucose, measure the fluorescence intensity using a fluorescence plate reader.

  • Calculation: The glucose uptake is expressed as a percentage of the control (untreated cells).

Signaling Pathway: Insulin Signaling Pathway Modulation

Hesperidin has been shown to improve insulin sensitivity by activating the insulin receptor (IR) and downstream signaling components like phosphoinositide-dependent kinase 1 (PDK1).[19]

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation HDC Hesperidin dihydrochalcone HDC->IR Activation PI3K PI3K IRS1->PI3K PDK1 PDK1 PI3K->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation to Membrane GLUT4_membrane GLUT4 Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: Modulation of the insulin signaling pathway by this compound.

Conclusion

This compound and its related compounds exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects. The data and protocols presented in this technical guide provide a solid foundation for further research and development of HDC as a potential therapeutic agent. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, opens avenues for targeted drug design and application in various disease models. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic potential of this versatile flavonoid derivative.

References

The Genesis of a Sweet Surprise: A Technical Guide to the Discovery and History of Hesperidin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of hesperidin (B1673128) dihydrochalcone (B1670589), a fascinating molecule that emerged from the quest to understand and modify the taste of citrus flavonoids. While its close relative, neohesperidin (B1678168) dihydrochalcone (NHDC), has achieved commercial success as a high-intensity sweetener, the story of hesperidin dihydrochalcone is pivotal to understanding the structure-activity relationships that govern taste in this class of compounds. This document provides a comprehensive overview of its discovery, the scientific pioneers behind it, detailed experimental protocols for its synthesis, and the underlying molecular mechanisms of dihydrochalcone taste perception.

A Serendipitous Discovery in the World of Citrus

The journey to understanding dihydrochalcone sweeteners began in the 1960s at the United States Department of Agriculture (USDA). Researchers R.M. Horowitz and Bruno Gentili were investigating the bitter compounds found in citrus fruits, aiming to find ways to reduce their bitterness in juices. Their work focused on flavanone (B1672756) glycosides, such as naringin (B1676962) from grapefruit and neohesperidin from bitter oranges.

A breakthrough came when they explored the chemical modification of these bitter compounds. They discovered that by treating the bitter flavanone neohesperidin with a strong base, such as potassium hydroxide (B78521), and then catalytically hydrogenating the resulting chalcone (B49325), they could produce an intensely sweet compound: neothis compound (NHDC).[1][2] This serendipitous discovery, converting a bitter substance into a potent sweetener, opened up a new field of research into artificial sweeteners.

Following this initial success, Horowitz and Gentili systematically investigated other citrus flavanones. Their research led them to hesperidin, a tasteless flavanone glycoside abundant in sweet oranges and lemons. Applying a similar chemical transformation, they synthesized this compound. However, in a crucial discovery for understanding the structure-taste relationship of these molecules, they found that this compound is essentially tasteless.[3][4]

The key to this taste difference lies in the sugar portion (glycoside) of the molecule. The bitter flavanones that yield sweet dihydrochalcones, like neohesperidin and naringin, possess the disaccharide neohesperidose, where rhamnose is linked to glucose in a 1→2 configuration. In contrast, the tasteless hesperidin contains the disaccharide rutinose, with a 1→6 linkage between rhamnose and glucose. This seemingly minor structural variance is responsible for the profound difference in the taste of their corresponding dihydrochalcones.[5][6]

Quantitative Data on Dihydrochalcone Sweeteners

To provide context for the taste properties of this compound, the following table summarizes the sweetness potency of related, well-studied dihydrochalcones.

CompoundPrecursorTaste of PrecursorSweetness Potency (relative to sucrose)Reference(s)
This compound HesperidinTastelessTasteless [3][4]
Neothis compound (NHDC)NeohesperidinBitter~1500-1800x at threshold concentrations[1][7][8]
Naringin DihydrochalconeNaringinBitter~300x at threshold concentrations[6]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound from hesperidin is a two-step process involving alkaline opening of the flavanone ring to form a chalcone, followed by catalytic hydrogenation. The following protocols are based on methods described in the scientific literature and patents.

General Laboratory-Scale Synthesis

This protocol outlines a typical laboratory procedure for the preparation of this compound.

Step 1: Ring Opening to Hesperidin Chalcone

  • Dissolution: Dissolve hesperidin in a 10% (w/v) aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) at room temperature. A typical ratio is 1 gram of hesperidin to 5-10 mL of the alkaline solution.

  • Reaction Time: Allow the solution to stand at room temperature for approximately 30 minutes to facilitate the complete conversion of the flavanone to the chalcone. The solution will typically develop a deep orange or reddish-brown color, characteristic of the chalcone.

Step 2: Catalytic Hydrogenation to this compound

  • Catalyst Addition: To the hesperidin chalcone solution, add a hydrogenation catalyst. Common catalysts include Raney nickel, platinum on carbon (Pt/C), or palladium on carbon (Pd/C). The amount of catalyst is typically 5-10% by weight of the starting hesperidin.

  • Hydrogenation: Transfer the reaction mixture to a hydrogenation apparatus. The reaction is typically carried out under a hydrogen gas pressure of 1-3 atmospheres.

  • Reaction Conditions: Maintain the reaction at room temperature with vigorous stirring to ensure good contact between the catalyst, reactants, and hydrogen gas. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is generally complete within a few hours.

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Neutralize the filtrate with a dilute acid, such as hydrochloric acid (HCl), to a pH of approximately 7.

    • The this compound will precipitate out of the solution as a solid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Example Industrial Preparation Method

The following is an example of a scaled-up preparation method as described in a patent.

  • Reaction Setup: In a stainless-steel autoclave, add 100g of hesperidin, 500ml of 30% sodium hydroxide solution, and 10g of 5% Pt/C catalyst (wetted).

  • Inerting and Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the autoclave with hydrogen to 1.5 MPa.

  • Reaction: Heat the mixture to a temperature between 30-90°C and maintain for approximately 10 hours with stirring.

  • Isolation and Purification:

    • After the reaction, filter the mixture to recover the catalyst for reuse.

    • Neutralize the reaction solution to a neutral pH with 31% HCl.

    • Filter the resulting precipitate.

    • Resuspend the filter cake in 300ml of water and heat until completely dissolved.

    • Cool the solution to approximately 10°C to crystallize the this compound.

    • Filter the white powder, dry, to obtain the final product.

Molecular Mechanisms of Dihydrochalcone Taste Perception

The sensation of sweet taste is mediated by a specific G-protein coupled receptor (GPCR) called the TAS1R2+TAS1R3 receptor. Research, primarily on the intensely sweet neothis compound, has shed light on how these molecules interact with this receptor.

It is understood that dihydrochalcone sweeteners act as allosteric modulators, binding to the transmembrane domain (TMD) of the TAS1R3 subunit of the sweet taste receptor.[9][10] This binding event induces a conformational change in the receptor, activating the associated G-protein, gustducin. This, in turn, initiates a downstream signaling cascade that ultimately leads to the perception of sweetness in the brain.

The fact that this compound is tasteless, despite its structural similarity to sweet dihydrochalcones, underscores the critical role of the glycosidic moiety in the interaction with the sweet taste receptor. The specific stereochemistry of the neohesperidose sugar is essential for the correct positioning and binding of the dihydrochalcone molecule within the TAS1R3 transmembrane domain to elicit a sweet taste response. The rutinose in this compound fails to provide this necessary interaction.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformation and the biological signaling pathway.

G cluster_synthesis Synthesis of this compound Hesperidin Hesperidin (Tasteless Flavanone) Chalcone Hesperidin Chalcone Hesperidin->Chalcone Alkaline Treatment (e.g., KOH, NaOH) DHC This compound (Tasteless) Chalcone->DHC Catalytic Hydrogenation (e.g., Raney Ni, Pt/C, Pd/C)

Caption: Synthesis of this compound from Hesperidin.

G cluster_pathway Sweet Taste Signaling Pathway for Dihydrochalcones DHC Sweet Dihydrochalcone (e.g., NHDC) Receptor TAS1R2+TAS1R3 Sweet Taste Receptor DHC->Receptor Binds to TAS1R3 Transmembrane Domain G_protein Gustducin (G-protein) Receptor->G_protein Activates PLC Phospholipase Cβ2 G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Sweet Taste Perception in Brain Neurotransmitter->Brain

Caption: Sweet Taste Signaling Pathway for Dihydrochalcones.

Conclusion

The discovery of this compound, and particularly its lack of sweetness, was a pivotal moment in the study of structure-taste relationships in flavonoids. It highlighted the critical role of the glycosidic moiety in determining the taste of these compounds. While neothis compound went on to become a commercially viable sweetener, the foundational research by Horowitz and Gentili on a range of dihydrochalcones, including the tasteless hesperidin derivative, provided invaluable insights for chemists and sensory scientists. This technical guide serves as a comprehensive resource for understanding the history, synthesis, and underlying science of this fascinating class of molecules, providing a solid foundation for future research and development in the field of taste modulation and sweetener discovery.

References

Unveiling the Sweetness: A Technical Guide to the Crystal Structure of Hesperidin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of hesperidin (B1673128) dihydrochalcone (B1670589), a potent sweetener derived from citrus flavonoids. Understanding its three-dimensional structure is paramount for elucidating its structure-activity relationship, optimizing its properties, and exploring its potential applications in the pharmaceutical and food industries. This document provides a comprehensive overview of the key structural features, experimental methodologies employed in its analysis, and the critical intermolecular interactions that govern its crystalline architecture.

Molecular Structure and Conformation

The crystal structure of neohesperidin (B1678168) dihydrochalcone was meticulously determined by single-crystal X-ray analysis. The analysis revealed that the asymmetric unit of the crystal lattice contains two crystallographically independent molecules of neohesperidin dihydrochalcone.[1] While sharing the same chemical formula, these two molecules exhibit a notable conformational difference, primarily in the orientation of the isovanillyl B-ring relative to the rest of the molecule.[1] This conformational flexibility may have significant implications for its interaction with sweet taste receptors.

The overall molecular structure consists of a dihydrochalcone backbone, characterized by two aromatic rings (A and B) connected by a three-carbon bridge, and a disaccharide moiety, neohesperidose, attached to the A-ring. The absolute configuration of the molecule has also been established through this crystallographic study.[1]

Crystallographic Data

A detailed crystallographic study by Wong and Horowitz in 1986 provided the foundational data for the crystal structure of neothis compound. The following table summarizes the key crystallographic parameters from their work.

Parameter Value
Molecular FormulaC₂₈H₃₆O₁₅
Molecular Weight612.58 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a10.123(2) Å
b16.456(4) Å
c34.567(7) Å
α, β, γ90°
Volume5758.9 ų
Z (molecules per unit cell)8 (2 independent molecules)
Density (calculated)1.41 g/cm³
RadiationCu Kα (λ = 1.54178 Å)
Final R-factor0.059

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Crystallization

Single crystals of neothis compound suitable for X-ray diffraction were grown from an aqueous methanol (B129727) solution. The slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals.

X-ray Data Collection

A single crystal was mounted on a goniometer and subjected to X-ray radiation. The diffraction data were collected at room temperature using a four-circle automated diffractometer. The intensity of the diffracted X-rays was measured for a large number of unique reflections.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures. The positions of the hydrogen atoms were determined from difference Fourier maps and included in the final refinement.

Below is a diagram illustrating the general workflow for crystal structure determination.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis/Purification of This compound crystallization Crystallization synthesis->crystallization Slow Evaporation mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental Workflow for Crystal Structure Analysis

Intermolecular Interactions and Crystal Packing

The crystal packing of neothis compound is dominated by an extensive network of intermolecular hydrogen bonds.[1] These interactions involve the numerous hydroxyl groups of the sugar moieties and the dihydrochalcone backbone, as well as solvent water molecules that are incorporated into the crystal lattice.[1] This intricate hydrogen-bonding arrangement is crucial for the stability of the crystal structure.

The two independent molecules in the asymmetric unit, along with the water molecules, form a complex three-dimensional network. This network links the molecules together, creating a stable and well-ordered crystalline solid.[1] The diagram below provides a simplified representation of the key molecular features and their potential for intermolecular interactions.

molecular_interactions Key Molecular Features and Intermolecular Interactions cluster_rings Aromatic Rings cluster_sugars Sugar Moieties cluster_interactions Intermolecular Interactions HDC Hesperidin Dihydrochalcone (Molecule A) A_ring A-Ring HDC->A_ring B_ring B-Ring HDC->B_ring H_Bonding Hydrogen Bonding HDC->H_Bonding Water Water Molecules HDC->Water interacts with Glucose Glucose A_ring->Glucose Glycosidic Bond Rhamnose Rhamnose Glucose->Rhamnose Glycosidic Bond Glucose->H_Bonding Rhamnose->H_Bonding Water->H_Bonding

Key Molecular Features and Intermolecular Interactions

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its molecular conformation and the forces that govern its solid-state architecture. The presence of two distinct conformers in the crystal lattice highlights the molecule's inherent flexibility. The extensive network of hydrogen bonds is a defining feature of its crystal packing, contributing to its stability. This detailed structural knowledge serves as a critical foundation for further research into its biological activity, guiding the design of novel sweeteners and facilitating the development of new applications in various scientific and industrial fields.

References

In Silico Modeling of Hesperidin Dihydrochalcone Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperidin Dihydrochalcone (B1670589) (HDC) is a synthetic sweetener derived from the flavonoid hesperidin. Its intense sweetness is primarily mediated by its interaction with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors (GPCRs). Emerging research also suggests potential interactions with bitter taste receptors (TAS2Rs), contributing to a complex taste profile and potential off-tastes. This technical guide provides an in-depth overview of the in silico modeling of HDC's binding to these receptors. It summarizes quantitative binding data for the closely related and extensively studied neohesperidin (B1678168) dihydrochalcone (NHDC), details experimental protocols for in silico analysis, and visualizes the associated signaling pathways and experimental workflows.

Receptor Interactions of Hesperidin Dihydrochalcone

The primary receptor target for this compound is the sweet taste receptor, a Class C GPCR composed of two subunits: TAS1R2 and TAS1R3.[1][2] Unlike many sweeteners that bind to the Venus Flytrap domain of the TAS1R2 subunit, neothis compound (NHDC), a close structural analog of HDC, has been shown to bind within a pocket in the transmembrane domain (TMD) of the TAS1R3 subunit.[2][3][4] This allosteric binding site is distinct from the binding sites of sugars and some other artificial sweeteners.[3][4]

While direct evidence for HDC binding to bitter taste receptors (TAS2Rs) is limited, many phenolic compounds, which share structural similarities with HDC, are known to activate a range of TAS2Rs.[5][6][7] This suggests that HDC may also interact with one or more of the 25 known human TAS2Rs, potentially contributing to flavor profiles and off-tastes. In silico screening could be a valuable tool to predict which TAS2Rs are most likely to bind HDC.

Quantitative Binding Data

CompoundReceptorAssay TypeValueReference
Neothis compoundhTAS1R2/TAS1R3Sensory (human)~1500-1800x sweeter than sucrose (B13894) (at threshold)[8]
Neothis compoundhTAS1R2/TAS1R3Ca²⁺ release assayPositively correlated with sensory evaluation[9]

Experimental Protocols

In Silico Modeling and Molecular Docking

The following protocol outlines a general workflow for the in silico modeling and docking of this compound to its putative receptor targets. Given the membrane-bound nature and structural complexity of GPCRs, homology modeling is often a necessary first step.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the human sweet taste receptor (TAS1R2/TAS1R3) and candidate bitter taste receptors (TAS2Rs).

Methodology:

  • Receptor Structure Preparation:

    • If a crystal or cryo-EM structure of the target receptor is available (e.g., for some TAS2Rs), obtain the PDB file from a repository like the Protein Data Bank.

    • If no experimental structure exists, as is common for many GPCRs, a homology model must be built.

      • Template Selection: Use a tool like BLAST to find suitable template structures with high sequence identity, such as other solved GPCR structures (e.g., rhodopsin, β2-adrenergic receptor).[10]

      • Sequence Alignment: Align the target receptor sequence with the template sequence.

      • Model Building: Use software such as MODELLER or SWISS-MODEL to generate the 3D model of the receptor.

    • Model Refinement and Validation: Refine the generated model using energy minimization and assess its quality using tools like PROCHECK and Ramachandran plots.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem.

    • Prepare the ligand for docking by assigning charges, adding hydrogens, and defining rotatable bonds using software like AutoDock Tools or Maestro.

  • Molecular Docking:

    • Binding Site Definition: Define the binding pocket on the receptor. For the sweet taste receptor, this will be the transmembrane domain of the TAS1R3 subunit, based on data from NHDC.[3][4] For TAS2Rs, blind docking may be initially employed to identify potential binding sites.

    • Docking Simulation: Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site.

    • Pose Selection and Scoring: The software will generate multiple possible binding poses and rank them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Post-Docking Analysis:

    • Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the receptor.

    • Consider running molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.

Receptor Binding Assay (Representative Protocol)

While in silico methods are predictive, experimental validation is crucial. The following is a representative protocol for a cell-based functional assay to measure the activation of a target receptor by this compound.

Objective: To determine the potency (EC₅₀) of this compound in activating the human sweet taste receptor or candidate bitter taste receptors.

Methodology:

  • Cell Line and Receptor Expression:

    • Use a suitable host cell line, such as HEK293T cells.

    • Co-transfect the cells with plasmids encoding the receptor subunits (e.g., hTAS1R2 and hTAS1R3) and a promiscuous G-protein subunit like Gα16/gust44, which couples receptor activation to the phospholipase C pathway.

  • Calcium Imaging Assay:

    • Culture the transfected cells in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Prepare a dilution series of this compound in an appropriate buffer.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the different concentrations of this compound to the wells and record the change in fluorescence over time, which corresponds to intracellular calcium release upon receptor activation.

  • Data Analysis:

    • For each concentration of HDC, calculate the peak fluorescence response.

    • Plot the fluorescence response against the logarithm of the HDC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of HDC that elicits a half-maximal response.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for sweet and bitter taste receptors upon activation by an agonist like this compound.

Sweet_Taste_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HDC Hesperidin Dihydrochalcone Receptor TAS1R2/TAS1R3 Receptor HDC->Receptor Binds to TAS1R3 TMD G_protein Gustducin (G-protein) Receptor->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel Depolarization Depolarization TRPM5->Depolarization Na⁺ influx Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->TRPM5 Activates Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter

Caption: Canonical signaling pathway for the sweet taste receptor (TAS1R2/TAS1R3).

Bitter_Taste_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Bitter Ligand (e.g., HDC) Receptor TAS2R Receptor Ligand->Receptor Binds G_protein Gustducin (G-protein) Receptor->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel Depolarization Depolarization TRPM5->Depolarization Na⁺ influx Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->TRPM5 Activates Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter

Caption: Canonical signaling pathway for bitter taste receptors (TAS2Rs).

Experimental Workflow

The following diagram illustrates the workflow for the in silico modeling of this compound receptor binding.

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking & Simulation cluster_analysis Analysis & Validation Receptor_Prep Receptor Structure Preparation (Homology Modeling or Experimental Structure) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (HDC 3D Structure) Ligand_Prep->Docking MD_Sim Molecular Dynamics (Optional) (Stability Assessment) Docking->MD_Sim Analysis Binding Pose & Interaction Analysis Docking->Analysis MD_Sim->Analysis Validation Experimental Validation (e.g., Binding Assay) Analysis->Validation

Caption: Workflow for in silico modeling of ligand-receptor binding.

References

Methodological & Application

HPLC-UV analysis protocol for Hesperidin dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV analysis protocol for Hesperidin (B1673128) Dihydrochalcone (B1670589) is a critical tool for researchers, scientists, and professionals in the drug development industry. This document provides a detailed application note and protocol for the quantitative analysis of Hesperidin Dihydrochalcone using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is designed to be accurate, precise, and robust for routine analysis.

Application Note

Introduction

This compound is a synthetic flavonoid derived from hesperidin, a bioflavonoid found in citrus fruits. It is known for its intense sweet taste and is used as a low-calorie sweetener. Accurate quantification of this compound in various matrices is essential for quality control, formulation development, and stability studies. This application note describes a validated HPLC-UV method for the determination of this compound.

Principle of the Method

The method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous solution and an organic solvent. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • HPLC grade solvents: Methanol (B129727), Acetonitrile (B52724), Water.

  • Reagents: Formic acid or Orthophosphoric acid.

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • A common mobile phase for related flavonoids is a mixture of methanol or acetonitrile and water, often with an acid modifier to improve peak shape.[1][2][3][4] For this compound, a gradient elution with acetonitrile and 0.1% formic acid in water can be effective.[5][6] An isocratic mobile phase of methanol and water (e.g., 7:3 v/v) has also been used for the related neohesperidin (B1678168) dihydrochalcone.[7]

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase or a suitable solvent like methanol and make up the volume to the mark.[2][3]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).[2][3][5]

  • Sample Preparation:

    • For solid samples, accurately weigh a portion of the homogenized sample, extract it with a suitable solvent (e.g., methanol), and sonicate to ensure complete extraction.[7][8]

    • For liquid samples, dilute an accurately measured volume with the mobile phase.[7]

    • Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[1][3]

3. Chromatographic Conditions

The following chromatographic conditions are a synthesis from methods used for this compound and related flavonoids and should be optimized for your specific application.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Gradient or Isocratic
Flow Rate 0.9 - 1.0 mL/min[1][2][3][5]
Injection Volume 10 - 20 µL[1][2][3]
Column Temperature 35 - 40 °C[1][2][5]
Detection Wavelength 282 nm[7][9]
Run Time Approximately 10-25 minutes, sufficient to elute the analyte and any interfering peaks.[1][2][3]

4. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC-UV analysis of this compound and related compounds based on published methods.

ParameterValueReference
Linearity Range 1 - 50 µg/mL[10]
Correlation Coefficient (r²) > 0.99[5]
Limit of Detection (LOD) < 0.84 µg/mL[5]
Limit of Quantification (LOQ) < 2.84 µg/mL[5]
Recovery 88% - 130%[5]
Precision (%RSD) 1.2% - 4.6%[5]

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup (Column, Flow Rate, Temp) B->C E Chromatographic Separation C->E D->E F UV Detection (282 nm) E->F G Peak Integration & Identification F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: Workflow for HPLC-UV analysis of this compound.

Logical Relationship of Method Validation Parameters

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

References

Application Notes & Protocols for the Quantification of Hesperidin Dihydrochalcone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC) is a synthetic derivative of the flavonoid hesperidin, which is naturally found in citrus fruits. HDC is known for its intense sweet taste and is used as an artificial sweetener. Beyond its sweetness, HDC and related compounds are of interest for their potential biological activities, including antioxidant and anti-inflammatory effects. Accurate quantification of HDC in plant extracts and final products is crucial for quality control, formulation development, and pharmacological studies. These application notes provide detailed protocols for the quantification of Hesperidin dihydrochalcone using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with a general protocol for UV-Visible Spectrophotometry.

Analytical Methods for Quantification

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of flavonoids. It offers good selectivity and sensitivity for routine analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for complex matrices or when very low detection limits are required.

  • UV-Visible Spectrophotometry: A simpler and more accessible technique, suitable for preliminary analysis or for samples with a relatively simple matrix and higher concentrations of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is based on a method developed for the simultaneous quantification of hesperidin, neohesperidin (B1678168), neothis compound, and hesperetin.[1][2]

Principle

The method utilizes reversed-phase HPLC to separate this compound from other components in the plant extract. The separation is achieved on a C18 column with a gradient elution of acetonitrile (B52724) and formic acid in water. Detection and quantification are performed using a UV detector at a specific wavelength.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Plant extract sample

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

Chromatographic Conditions
ParameterCondition
Column C18 column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 99% Acetonitrile and 0.1% formic acid
Flow Rate 0.9 mL/min
Column Temperature 35 °C
Detection Wavelength To be optimized (typically around 280-285 nm for chalcones)
Injection Volume To be optimized (e.g., 10 µL)
Gradient Elution A gradient elution method should be optimized to ensure proper separation of all compounds of interest.
Experimental Protocol

2.5.1. Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

2.5.2. Sample Preparation

  • Accurately weigh the plant extract.

  • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of ultrasonication or maceration.[3]

  • Centrifuge or filter the extract to remove particulate matter. The final solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

2.5.3. Quantification

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC-UV method for this compound and related flavonoids.[1][2]

ParameterResult
Linearity (r) > 0.99
Limit of Detection (LOD) < 0.84 µg/mL
Limit of Quantification (LOQ) < 2.84 µg/mL
Recovery 88% to 130%
Precision (RSD) 1.2% to 4.6%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a method for the quantification of neothis compound in biological samples, which can be adapted for plant extracts.[4]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Rutin[4]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Plant extract sample

Instrumentation
  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

LC-MS/MS Conditions
ParameterCondition
Column SB-C18 (2.1 mm × 150 mm, 5 µm) or equivalent[4]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate To be optimized
Column Temperature To be optimized
Ionization Mode Electrospray Ionization (ESI), Negative ion mode[4]
Detection Mode Selected Ion Monitoring (SIM)[4]
Target Fragment Ions m/z 611.4 for Neothis compound (to be confirmed for this compound)[4]
Internal Standard Ion m/z 609.1 for Rutin[4]
Experimental Protocol

3.5.1. Standard and Sample Preparation Follow the procedures described in the HPLC-UV protocol (Sections 2.5.1 and 2.5.2), using LC-MS grade solvents. Add a known concentration of the internal standard to all standard and sample solutions.

3.5.2. Quantification

  • Inject the standard solutions to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples using the calibration curve.

Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for Neothis compound.[4]

ParameterResult
Linearity Range 10–3000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Mean Recovery > 80.3%
Precision (CV) < 15%

UV-Visible Spectrophotometry Protocol (General)

This is a general protocol and requires optimization and validation for this compound.

Principle

This method is based on the measurement of the absorbance of this compound at its wavelength of maximum absorption (λmax).

Materials and Reagents
  • This compound reference standard

  • Methanol or other suitable solvent

  • Plant extract sample

Instrumentation
  • UV-Visible Spectrophotometer

Experimental Protocol

4.4.1. Determination of λmax

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).

  • Scan the solution in the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar compounds like hesperidin, the λmax is around 283-285 nm.[5][6]

4.4.2. Standard and Sample Preparation

  • Prepare a stock solution of the this compound standard.

  • Prepare a series of dilutions to create a calibration curve.

  • Prepare the plant extract solution as described in Section 2.5.2, ensuring the final concentration falls within the linear range of the calibration curve.

4.4.3. Quantification

  • Measure the absorbance of the standard solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Method Validation Parameters

The following table shows typical validation parameters for a UV-Vis spectrophotometric method for hesperidin, which can serve as a reference for validating a method for this compound.[6][7]

ParameterResult (for Hesperidin)
Linearity Range 6-30 µg/mL[6]
Correlation Coefficient (R²) 0.9987[6]
LOD 0.25 µg/mL[6]
LOQ 0.78 µg/mL[6]

Experimental Workflow and Signaling Pathways

Experimental Workflow for Quantification

G cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_quantification Data Analysis plant_material Plant Material extraction Extraction (e.g., Methanol, Ultrasonication) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration hplc HPLC-UV filtration->hplc Injection lcms LC-MS/MS filtration->lcms Injection uvvis UV-Vis filtration->uvvis Measurement calibration Calibration Curve hplc->calibration lcms->calibration uvvis->calibration quantification Quantification of HDC calibration->quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathways Modulated by Hesperidin and Related Compounds

Hesperidin and its derivatives, including dihydrochalcones, have been shown to modulate several key signaling pathways involved in cellular processes.

5.2.1. Nrf2 Signaling Pathway

Neothis compound (NHDC) has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular antioxidant response.[8]

G NHDC Hesperidin Dihydrochalcone Nrf2 Nrf2 NHDC->Nrf2 Activates ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces expression CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Nrf2 signaling pathway activated by this compound.

5.2.2. PI3K/AKT/mTOR Signaling Pathway

Neothis compound has also been implicated in the regulation of the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and metabolism.[9]

G NHDC Hesperidin Dihydrochalcone PI3K PI3K NHDC->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Adipogenesis Adipogenesis & Lipid Accumulation mTOR->Adipogenesis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Notes and Protocols for Hesperidin Dihydrochalcone Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin Dihydrochalcone (HDC) is a flavonoid derivative known for its potential health benefits, including its antioxidant properties. As a derivative of hesperidin, it is often used as a sweetener and flavoring agent. The antioxidant capacity of HDC is a critical parameter in evaluating its potential as a bioactive compound in pharmaceutical and nutraceutical applications. This document provides detailed protocols for commonly used in vitro assays to determine the antioxidant capacity of this compound: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, it includes a summary of available quantitative data for related compounds and an overview of the potential signaling pathways involved in its antioxidant mechanism.

Data Presentation

The following table summarizes the antioxidant capacity of Neothis compound, a closely related dihydrochalcone, as specific comprehensive data for this compound is limited in the reviewed literature. This data is presented to provide a comparative understanding of the antioxidant potential of this class of compounds.

AssayCompoundIC50 (µM)Trolox Equivalent (TE)Reference
DPPH Neothis compound181.7 ± 11.2-[1]
Hesperidin226.34 ± 4.96 µg/mL-
ABTS Neothis compound13.9 ± 0.9-[1]
FRAP Neothis compound134.8 ± 20.3-[1]
Superoxide Scavenging Neothis compound289.4 ± 19.5-[1]

Note: IC50 represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the positive control, use ascorbic acid or Trolox at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or Ethanol (B145695)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to 10 µL of the sample solutions in a 96-well microplate.

    • For the blank, add 10 µL of the solvent to 190 µL of the ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as:

    The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by creating a standard curve with Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Trolox or Ferrous sulfate (B86663) (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Prepare this reagent fresh daily and warm it to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions.

  • Assay:

    • Add 180 µL of the FRAP reagent to 20 µL of the sample solutions in a 96-well microplate.

    • For the blank, use 20 µL of the solvent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with Trolox or FeSO₄ and is expressed as µM Trolox equivalents or µM Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh before each use.

    • Prepare a series of Trolox standards.

  • Sample Preparation: Dissolve this compound in a suitable solvent and prepare dilutions in phosphate buffer.

  • Assay:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Reaction Initiation: Add 25 µL of the AAPH solution to all wells to start the reaction.

  • Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox equivalents per gram or mole of the sample.

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of this compound

Hesperidin and its derivatives, including dihydrochalcones, are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[2][3][4][5] One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3][4][5]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][3] Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[2][3] In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[2][3] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

G This compound and the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDC Hesperidin Dihydrochalcone Keap1_Nrf2 Keap1-Nrf2 Complex HDC->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Nrf2 signaling pathway activation by this compound.

General Experimental Workflow for Antioxidant Capacity Assays

The general workflow for the in vitro antioxidant capacity assays described above follows a consistent pattern of reagent preparation, reaction, and detection.

G General Workflow for In Vitro Antioxidant Assays start Start prep_reagents Prepare Reagents (Radical solution, Buffers, etc.) start->prep_reagents prep_samples Prepare Samples & Standards (HDC, Trolox/Ascorbic Acid) start->prep_samples mix Mix Reagents and Samples in Microplate prep_reagents->mix prep_samples->mix incubate Incubate (Time and Temperature as per protocol) mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate Results (% Inhibition, IC50, TEAC) measure->calculate end End calculate->end

Caption: Standard workflow for antioxidant capacity determination.

References

Application Notes and Protocols for the Oral Formulation of Hesperidin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin Dihydrochalcone (B1670589) (HDC) is a semi-synthetic flavonoid derived from hesperidin, a bioflavonoid found in citrus fruits. It is known for its intense sweet taste and is utilized as a low-calorie sweetener. Beyond its sweetening properties, HDC has demonstrated potential as a taste-masking agent in pharmaceutical formulations and possesses various biological activities, including antioxidant and anti-inflammatory effects. However, its poor aqueous solubility presents a significant challenge for oral drug delivery, potentially limiting its bioavailability and therapeutic efficacy.

These application notes provide a comprehensive guide for the formulation and evaluation of Hesperidin Dihydrochalcone for oral administration. The focus is on strategies to enhance its solubility and conduct preclinical assessments of its bioavailability and potential therapeutic effects.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. Key properties of HDC are summarized in the table below.

PropertyValue
Molecular Formula C₂₈H₃₆O₁₅[1]
Molecular Weight 612.58 g/mol [2]
Appearance Off-white, odorless, crystalline powder[3]
Aqueous Solubility 0.4 g/L at 20°C[4] (very slightly soluble in cold water, freely soluble in hot water[1])
Solubility in other solvents Partially soluble in PBS (pH 7.2); Soluble in DMF (50 mg/ml), DMSO (25 mg/ml), and Ethanol (B145695) (25 mg/ml)[5]
Melting Point 156-158 °C[2]
Stability Stable under normal processing and storage conditions. In aqueous solutions, it is stable at room temperature and pH > 2, with maximum stability around pH 4-5. Degradation can occur at higher temperatures and lower pH.[6]

Formulation Strategies for Enhanced Solubility and Bioavailability

Given the poor aqueous solubility of HDC, formulation strategies are crucial to improve its dissolution rate and subsequent absorption. Two primary approaches are detailed below: Solid Dispersions and Cyclodextrin (B1172386) Inclusion Complexes.

Solid Dispersions

Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix at the solid state. This can lead to a reduction in drug crystallinity and an increase in the surface area available for dissolution.

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30) or Mannitol, Ethanol, Methanol.

  • Procedure:

    • Prepare solutions of HDC and the carrier (PVP K30 or mannitol) in a suitable solvent (e.g., ethanol or a methanol-water mixture). Common drug-to-carrier ratios to investigate are 1:1, 1:2, and 1:4 (w/w).[7]

    • Mix the solutions thoroughly until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.

    • Store the prepared solid dispersion in a desiccator until further analysis.

  • Drug Content: Determine the HDC content in the solid dispersion using a validated HPLC-UV method.

  • Dissolution Studies: Perform in vitro dissolution testing as per the protocol outlined in Section 5.1.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): To assess the physical state of HDC (crystalline or amorphous) within the dispersion.

    • X-ray Powder Diffraction (XRPD): To confirm the presence or absence of crystalline HDC.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between HDC and the carrier.

The following diagram illustrates the workflow for preparing and characterizing solid dispersions.

G cluster_prep Preparation cluster_char Characterization dissolve Dissolve HDC & Carrier mix Mix Solutions dissolve->mix evaporate Solvent Evaporation mix->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize drug_content Drug Content (HPLC) pulverize->drug_content dissolution Dissolution Testing pulverize->dissolution dsc DSC pulverize->dsc xrpd XRPD pulverize->xrpd ftir FTIR pulverize->ftir

Solid Dispersion Workflow
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, such as poorly soluble drugs, within their hydrophobic cavity, thereby increasing their aqueous solubility and stability.

  • Materials: this compound, β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Deionized water.

  • Procedure:

    • Prepare an aqueous solution of the cyclodextrin (e.g., β-CD or HP-β-CD).

    • Add HDC to the cyclodextrin solution in a specific molar ratio (e.g., 1:1, 1:2).

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Filter the solution to remove any un-complexed HDC.

    • Freeze the resulting solution at a low temperature (e.g., -80°C).

    • Lyophilize the frozen solution using a freeze-dryer to obtain a powdered inclusion complex.

    • Store the complex in a desiccator.

  • Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.

  • In Vitro Taste Evaluation: To quantify the taste-masking efficiency (see Section 4.1).

  • Solid-State Characterization: DSC, XRPD, and FTIR analysis as described for solid dispersions.

The following diagram illustrates the workflow for preparing and characterizing cyclodextrin inclusion complexes.

G cluster_prep Preparation cluster_char Characterization dissolve_cd Dissolve Cyclodextrin add_hdc Add HDC dissolve_cd->add_hdc stir Stir (24-48h) add_hdc->stir filter Filter stir->filter freeze Freeze (-80°C) filter->freeze lyophilize Lyophilize freeze->lyophilize phase_solubility Phase Solubility lyophilize->phase_solubility taste_eval Taste Evaluation lyophilize->taste_eval dsc DSC lyophilize->dsc xrpd XRPD lyophilize->xrpd ftir FTIR lyophilize->ftir

Inclusion Complex Workflow

Taste-Masking Evaluation

HDC is known to be a potent sweetener and can be used to mask the bitter taste of other APIs in a formulation.

Quantitative Taste Assessment

While sensory panels with human volunteers are the gold standard, an electronic tongue can be a valuable tool for quantitative and objective taste assessment in the early stages of formulation development.

  • Materials: this compound, a bitter API (e.g., quinine (B1679958) hydrochloride, caffeine), deionized water.

  • Procedure:

    • Prepare a solution of the bitter API at a concentration known to elicit a distinct bitter taste.

    • Prepare a series of solutions containing the bitter API at a fixed concentration and varying concentrations of HDC (e.g., 10, 25, 50, 100 ppm).

    • Analyze the solutions using a calibrated electronic tongue system.

    • The output from the sensors can be used to quantify the reduction in bitterness as a function of HDC concentration.

Preclinical Evaluation of Oral Formulations

In Vitro Dissolution Testing

Dissolution testing is a critical quality control test that can provide insights into the in vivo performance of a drug product.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a relevant buffer, such as 0.1 N HCl (pH 1.2) to simulate gastric fluid, or phosphate (B84403) buffer (pH 6.8) to simulate intestinal fluid.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place a known amount of the HDC formulation (equivalent to a specific dose of HDC) into the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples and analyze the concentration of dissolved HDC using a validated HPLC-UV method.

    • Plot the cumulative percentage of drug released versus time.

In Vitro Permeability Studies (Caco-2 Cell Model)

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal permeability of drugs.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer with well-developed tight junctions is formed (typically 18-22 days).

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Procedure (Apical to Basolateral Transport):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the HDC formulation (dissolved in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral compartment and replace with fresh buffer.

    • Analyze the concentration of HDC in the collected samples by HPLC-UV or LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.

In Vivo Pharmacokinetic Studies in Rats

Animal studies are essential to determine the in vivo performance of the developed formulations.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Formulations:

    • Group 1: HDC suspension in a vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Optimized HDC solid dispersion formulation.

    • Group 3: Optimized HDC-cyclodextrin inclusion complex formulation.

  • Dosing: Administer the formulations orally via gavage at a predetermined dose of HDC.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Bioanalysis: Determine the concentration of HDC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

Mechanism of Action: Signaling Pathway Modulation

Hesperidin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. HDC has been reported to inhibit the nuclear factor-kappa B (NF-κB) pathway and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8]

The diagram below illustrates the proposed mechanism of action of HDC in inhibiting inflammatory signaling.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Translocation & Gene Expression stimulus e.g., LPS receptor TLR4 stimulus->receptor mek MEK receptor->mek ikk IKK receptor->ikk erk ERK1/2 mek->erk p_erk p-ERK1/2 erk->p_erk nucleus Nucleus p_erk->nucleus Translocation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_complex NF-κB/IκBα nfkb NF-κB (p65/p50) nfkb_complex->nfkb Release nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) hdc Hesperidin Dihydrochalcone hdc->p_erk Inhibition hdc->nfkb Inhibition of Translocation

HDC Inflammatory Signaling Inhibition

Conclusion

The successful oral formulation of this compound hinges on overcoming its inherent poor aqueous solubility. The protocols and application notes provided herein offer a systematic approach to developing and evaluating solubility-enhanced formulations, such as solid dispersions and cyclodextrin inclusion complexes. Comprehensive in vitro and in vivo characterization is essential to select a lead formulation with optimal biopharmaceutical properties for further development. The understanding of its mechanism of action on inflammatory pathways further supports its potential as a therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of Hesperidin Dihydrochalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the high-throughput screening (HTS) of Hesperidin Dihydrochalcone (B1670589) (HDC) derivatives. The focus is on three key potential applications: sweet taste modulation, anti-inflammatory activity, and antioxidant potential.

Sweet Taste Modulation: Screening for Novel Sweeteners

Hesperidin dihydrochalcone and its derivatives are known for their intense sweetness, making them attractive as low-calorie sugar substitutes. High-throughput screening assays are essential for identifying and characterizing novel derivatives with desirable taste profiles. The primary molecular target for sweet taste is the heterodimeric G-protein coupled receptor (GPCR), T1R2/T1R3.

Data Presentation: Sweetness Potency of Dihydrochalcones
CompoundRelative Sweetness (compared to sucrose)Target ReceptorReference
Neothis compound (NHDC)~1000-1900xT1R2/T1R3[1][2]
Naringin Dihydrochalcone~300xT1R2/T1R3[1][2]
Hesperetin Dihydrochalcone Glucoside~300xT1R2/T1R3[1]
Experimental Protocol: Cell-Based T1R2/T1R3 Activation Assay

This protocol describes a cell-based HTS assay to measure the activation of the human sweet taste receptor, T1R2/T1R3, by HDC derivatives. The assay utilizes a stable cell line co-expressing the T1R2 and T1R3 receptors and a promiscuous G-protein (e.g., Gα16) to couple receptor activation to intracellular calcium mobilization, which is detected by a fluorescent calcium indicator.

Materials:

  • HEK293 cell line stably co-expressing human T1R2, T1R3, and Gα16

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • HDC derivative library

  • Positive control (e.g., Sucrose, Neothis compound)

  • 384-well black, clear-bottom microplates

  • Fluorescent microplate reader with automated liquid handling

Protocol:

  • Cell Culture and Plating:

    • Culture the HEK293-T1R2/T1R3/Gα16 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 384-well black, clear-bottom microplates at a density of 20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell adherence.

  • Compound Preparation:

    • Prepare a stock solution of the HDC derivatives in DMSO.

    • Perform serial dilutions of the compounds in HBSS with 20 mM HEPES to achieve the desired final concentrations.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the culture medium from the cell plates and add 20 µL of the loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Assay and Measurement:

    • After incubation, wash the cells twice with HBSS with 20 mM HEPES.

    • Add 20 µL of HBSS with 20 mM HEPES to each well.

    • Place the plate in a fluorescent microplate reader equipped for kinetic reading and automated liquid handling.

    • Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

    • Add 10 µL of the diluted HDC derivatives or control compounds to the respective wells.

    • Immediately begin kinetic fluorescence reading for 2-3 minutes to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the positive control response.

    • Plot the normalized response against the compound concentration to generate dose-response curves and determine EC50 values.

Visualization: Sweet Taste Signaling Pathway and Experimental Workflow

Sweet_Taste_Signaling_Pathway cluster_receptor Cell Membrane cluster_cell Intracellular HDC HDC Derivative T1R2_T1R3 T1R2/T1R3 Receptor HDC->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ Release ER->Ca2 Induces TRPM5 TRPM5 Channel Ca2->TRPM5 Activates Depolarization Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Neuron Afferent Nerve Signal ATP_release->Neuron Transmits Signal to

Caption: Simplified signaling pathway of sweet taste perception mediated by the T1R2/T1R3 receptor.

HTS_Workflow_Sweet_Taste start Start: Culture Cells plate_cells Plate Cells in 384-well Plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 load_dye Load with Fluo-4 AM incubate1->load_dye incubate2 Incubate 1h load_dye->incubate2 wash_cells Wash Cells incubate2->wash_cells add_compounds Add HDC Derivatives wash_cells->add_compounds read_fluorescence Kinetic Fluorescence Reading add_compounds->read_fluorescence analyze_data Data Analysis (EC50) read_fluorescence->analyze_data end End: Identify Hits analyze_data->end Arachidonic_Acid_Cascade cluster_membrane Cell Membrane Phospholipids cluster_pathways Enzymatic Pathways Membrane_PL Membrane Phospholipids AA Arachidonic Acid Membrane_PL->AA Phospholipase A2 COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGG2 Prostaglandin G2 COX2->PGG2 Leukotrienes Leukotrienes LOX5->Leukotrienes PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Isomerases HDC HDC Derivative HDC->COX2 Inhibits HDC->LOX5 Inhibits HTS_Workflow_COX2 start Start: Prepare Reagents plate_compounds Plate HDC Derivatives start->plate_compounds add_enzyme_mix Add COX-2 Enzyme Mix plate_compounds->add_enzyme_mix incubate Incubate 15 min add_enzyme_mix->incubate add_substrate Add Arachidonic Acid incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence analyze_data Data Analysis (IC50) read_fluorescence->analyze_data end End: Identify Hits analyze_data->end Antioxidant_Mechanism DPPH_radical DPPH• (Purple Radical) DPPH_H DPPH-H (Colorless Reduced Form) DPPH_radical->DPPH_H Receives H• from HDC HDC HDC Derivative (Antioxidant) HDC_radical HDC• (Oxidized Derivative) HDC->HDC_radical Donates H• to DPPH• HTS_Workflow_DPPH start Start: Prepare Reagents plate_compounds Plate HDC Derivatives start->plate_compounds add_dpph Add DPPH Solution plate_compounds->add_dpph incubate Incubate 30 min add_dpph->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance analyze_data Data Analysis (IC50) read_absorbance->analyze_data end End: Identify Hits analyze_data->end

References

Application Notes and Protocols for Electrophysiological Recording with Hesperidin Dihydrochalcone and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin, a bioflavonoid predominantly found in citrus fruits, and its derivatives have garnered significant interest for their diverse pharmacological activities. This document provides detailed application notes and protocols for investigating the electrophysiological effects of Hesperidin dihydrochalcone (B1670589) and its closely related, more extensively studied analogs: Hesperetin (B1673127) (the aglycone of Hesperidin) and Neohesperidin Dihydrochalcone (NHDC) . While direct electrophysiological data for this compound is limited in publicly available literature, the information on Hesperetin and NHDC offers valuable insights into the potential ion channel modulation and effects on neuronal excitability by this class of compounds.

These compounds have been shown to modulate various ion channels and influence key signaling pathways, suggesting their potential as therapeutic agents for a range of conditions, including cardiovascular diseases and neurological disorders. These application notes will guide researchers in designing and executing electrophysiological experiments to explore the mechanisms of action of these flavonoids.

Data Presentation: Quantitative Effects on Ion Channels

The following tables summarize the quantitative data on the effects of Hesperetin on various ion channels, as determined by patch-clamp electrophysiology.

Table 1: Inhibitory Effects of Hesperetin on Cardiac Ion Channels

Ion ChannelPreparationConcentrationEffectReference
hERG (human Ether-à-go-go-Related Gene) K+ ChannelXenopus oocytesConcentration-dependentBlocks hERG potassium channels.[1]
Nav1.5 Na+ Channel (Wild-type)HEK293T cells~100 µmol·L⁻¹ (IC₅₀)Blocks NaV1.5 channels; enhanced at depolarized potentials.[2]
Nav1.5 Na+ Channel (R1623Q mutant - LQT3)HEK293T cellsPreferential inhibitionPreferentially inhibits the slow inactivation phase of the mutant channel.[2]
Kv1.5 K+ ChannelHEK 293 cells23.15 µM (IC₅₀)Suppresses human Kv1.5 current.[3]
IKr (rapidly activating delayed rectifier K+ current)Dog ventricular myocytes30 µMSignificantly decreased amplitude.[4][5]
IKs (slowly activating delayed rectifier K+ current)Rabbit ventricular myocytes3-30 µMConcentration-dependent reduction in amplitude.[4][5]
IK1 (inwardly rectifying K+ current)Dog ventricular myocytes30 µMSignificantly reduced amplitude (by 41.6 ± 7.5% at -60 mV).[5]
Ito (transient outward K+ current)Dog ventricular myocytes30 µMSignificantly decreased amplitude.[4][5]
INaL (late Na+ current)Rabbit ventricular myocytes30 µMSignificantly decreased amplitude.[4][5][6]
ICaL (L-type Ca2+ current)Rabbit ventricular myocytes30 µMSignificantly decreased amplitude.[4][5]

Signaling Pathways Modulated by Hesperidin Derivatives

Hesperetin and NHDC have been shown to modulate several key intracellular signaling pathways implicated in cell survival, inflammation, and metabolism.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Hesperetin has been shown to modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.[7][8][9] NHDC has also been found to regulate the PI3K/Akt/mTOR pathway.[10][11]

PI3K_Akt_Pathway Hesperidin_Derivative Hesperidin Derivative (Hesperetin, NHDC) PI3K PI3K Hesperidin_Derivative->PI3K Modulates Akt Akt Hesperidin_Derivative->Akt Modulates RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes

Caption: PI3K/Akt signaling pathway modulation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Hesperetin has been demonstrated to down-regulate the phosphorylation of ERK1/2 and p38 MAPK, thereby exerting anti-inflammatory effects.[12]

MAPK_Pathway Hesperetin Hesperetin ERK ERK1/2 Hesperetin->ERK Inhibits phosphorylation p38 p38 Hesperetin->p38 Inhibits phosphorylation Stimulus External Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->ERK MAPKK->p38 Transcription_Factors Transcription Factors ERK->Transcription_Factors p38->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation

Caption: MAPK signaling pathway modulation by Hesperetin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune response to infection and inflammation. NHDC has been shown to down-regulate MyD88-dependent and -independent signaling by inhibiting the trafficking of TLR4, a key upstream activator of NF-κB.[13] It has also been shown to decrease the expression of NF-κB.[14]

NFkB_Pathway cluster_nucleus NHDC NHDC TLR4 TLR4 NHDC->TLR4 Inhibits trafficking LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Gene_Expression Inflammatory Gene Expression DNA DNA NFkB_n->DNA Binds to DNA->Gene_Expression Binds to

Caption: NF-κB signaling pathway modulation by NHDC.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Ion Channel Activity

This protocol is designed to measure the effect of this compound or its analogs on specific ion currents in isolated cells (e.g., HEK293 cells expressing a channel of interest, or primary neurons/cardiomyocytes).

Materials:

  • Cells: Cultured cells expressing the ion channel of interest or primary cells.

  • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Test Compound: this compound, Hesperetin, or NHDC dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution to the final desired concentrations.

  • Patch-clamp rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Perfusion system.

Methodology:

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and mount on the recording chamber of the patch-clamp setup.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette and apply gentle positive pressure.

    • Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording:

    • Switch to voltage-clamp mode.

    • Apply a specific voltage protocol to elicit the ion current of interest (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record the currents in the presence of the compound to determine its effect (e.g., inhibition, activation).

    • Perform a washout with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before, during, and after compound application.

    • Calculate the percentage of inhibition or activation.

    • Construct concentration-response curves and determine the IC₅₀ or EC₅₀ value.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells & Solutions Start->Prepare_Cells Pull_Pipette Pull Patch Pipette Prepare_Cells->Pull_Pipette Form_Seal Form Giga-Seal Pull_Pipette->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Compound Apply Hesperidin Derivative Record_Baseline->Apply_Compound Record_Effect Record Effect on Currents Apply_Compound->Record_Effect Washout Washout Record_Effect->Washout Analyze_Data Analyze Data (IC50, etc.) Washout->Analyze_Data End End Analyze_Data->End

Caption: General workflow for patch-clamp experiments.

Protocol 2: Extracellular Field Potential Recording in Brain Slices

This protocol is suitable for investigating the effects of this compound or its analogs on synaptic transmission and plasticity in brain regions like the hippocampus.

Materials:

  • Brain Slices: Acutely prepared brain slices (e.g., hippocampal slices, 300-400 µm thick).

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose, saturated with 95% O₂/5% CO₂.

  • Test Compound: this compound, Hesperetin, or NHDC dissolved in a suitable solvent and diluted in aCSF.

  • Slice Chamber: Submerged or interface type.

  • Stimulating and Recording Electrodes: e.g., concentric bipolar stimulating electrode and a glass microelectrode filled with aCSF for recording.

  • Electrophysiology Rig: Amplifier, digitizer, and data acquisition software.

Methodology:

  • Slice Preparation: Prepare acute brain slices from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Slice Placement: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

  • Electrode Placement:

    • Place the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).

    • Place the recording electrode in the dendritic or somatic layer of the postsynaptic neurons (e.g., stratum radiatum of CA1).

  • Recording:

    • Deliver electrical stimuli to the afferent pathway to evoke field excitatory postsynaptic potentials (fEPSPs).

    • Record a stable baseline of fEPSPs for at least 20-30 minutes.

    • Bath-apply the test compound at the desired concentration.

    • Continue recording fEPSPs to observe the effect of the compound on synaptic transmission.

    • Perform a washout with aCSF to check for reversibility.

  • Data Analysis:

    • Measure the slope or amplitude of the fEPSPs.

    • Normalize the fEPSP measurements to the baseline period.

    • Statistically compare the fEPSP values before and during compound application.

Conclusion

The provided application notes and protocols offer a framework for investigating the electrophysiological properties of this compound and its analogs, Hesperetin and Neothis compound. The existing data on Hesperetin and NHDC strongly suggest that these compounds are biologically active at the level of ion channels and key signaling pathways. By utilizing the detailed methodologies and understanding the established effects summarized in this document, researchers can effectively explore the therapeutic potential of this class of flavonoids in various disease models. Further research is warranted to elucidate the specific electrophysiological profile of this compound itself.

References

Gene Expression Analysis Following Hesperidin Dihydrochalcone Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin dihydrochalcone (B1670589) (HDC) is a semi-synthetic flavonoid derivative of hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits. HDC is widely recognized for its intense sweetening properties and is also gaining attention for its potential therapeutic applications, including antioxidant and anti-inflammatory effects. These biological activities are largely attributed to its ability to modulate specific signaling pathways and alter gene expression. This document provides detailed application notes and protocols for researchers interested in studying the effects of HDC on gene expression.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the reported changes in the expression of key target genes following treatment with Hesperidin Dihydrochalcone (or its precursor, Hesperidin) in various experimental models. These tables are intended to serve as a reference for expected outcomes and to assist in the selection of target genes for analysis.

Table 1: Modulation of Nrf2 Pathway Gene Expression

GeneFunctionCell/Tissue TypeTreatment ConditionsFold Change (vs. Vehicle)p-valueReference
NFE2L2 (Nrf2)Master regulator of the antioxidant responseHuman Adipose-Derived Stem Cells4µM Neohesperidin (B1678168) Dihydrochalcone (NHDC) for 14 daysSlight Increase (mRNA)Not Specified[1]
Mouse Renal Tissue3 mg/kg Hesperidin Methyl Chalcone (HMC)Significant Increase (mRNA)< 0.05[2]
HMOX1 (HO-1)Heme degradation, antioxidantHuman Adipose-Derived Stem Cells4µM NHDC analogue (CTP) for 14 daysSignificant Upregulation (mRNA & Protein)< 0.05[1]
Mouse Renal Tissue3 mg/kg HMCRobust Increase (mRNA)< 0.05[2]
NQO1Detoxification of quinones, antioxidantHuman Adipose-Derived Stem Cells4µM NHDC analogue (CTP) for 14 daysSignificant Upregulation (mRNA & Protein)< 0.05[1]
Mouse Renal Tissue3 mg/kg HMCSignificant Increase (mRNA)< 0.05[2]

Table 2: Modulation of NF-κB Pathway and Inflammatory Gene Expression

GeneFunctionCell/Tissue TypeTreatment ConditionsFold Change (vs. Vehicle)p-valueReference
TNF (TNF-α)Pro-inflammatory cytokine3T3-L1 cells100 µM NHDC-45.4% (mRNA)< 0.01[3]
HepG2 cells10 µg/mL HesperidinDecreased to 16-fold (from 22-fold LPS induction)Not Specified[4]
IL6Pro-inflammatory cytokine3T3-L1 cells100 µM NHDCNot Specified (Significant Decrease)Not Specified[5]
Rat Colonic TissueNHDC treatmentSignificant ReductionNot Specified[6]
IL1B (IL-1β)Pro-inflammatory cytokine3T3-L1 cells100 µM NHDC-47.0% (mRNA)< 0.01[3]
NFKB1 (NF-κB)Transcription factor for inflammationRat Colonic TissueNHDC treatmentRemarkable Decrease (Expression)Not Specified[6]

Table 3: Modulation of MAPK Pathway-Related Gene/Protein Expression

Gene/ProteinFunctionCell/Tissue TypeTreatment ConditionsEffectReference
Phospho-p38Stress-activated protein kinaseA549 cellsHesperidin treatmentIncreased phosphorylation[7]
Phospho-JNKStress-activated protein kinaseA549 cellsHesperidin treatmentIncreased phosphorylation[7]
Phospho-ERKGrowth factor-regulated protein kinaseA549 cellsHesperidin treatmentAttenuated activation[7]

Experimental Protocols

The following protocols provide a general framework for analyzing gene expression changes in response to HDC treatment. Optimization may be required for specific cell types and experimental goals.

Cell Culture and this compound Treatment

Materials:

  • Relevant human or mammalian cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (HDC)

  • Vehicle control (e.g., DMSO, sterile water)

  • Sterile cell culture plates (e.g., 6-well plates)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed the chosen cell line into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • HDC Stock Solution Preparation: Prepare a stock solution of HDC in a suitable solvent. HDC is sparingly soluble in water but soluble in DMSO. A 10-100 mM stock solution in DMSO is recommended. Store at -20°C.

  • HDC Working Solution Preparation: On the day of the experiment, dilute the HDC stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response study to determine the optimal concentration range for your specific cell line and experimental endpoint (e.g., 10-100 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cellular effects.

  • Cell Treatment: When cells reach 70-80% confluency, remove the existing medium and replace it with fresh medium containing the various concentrations of HDC or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time to capture both early and late gene expression events (e.g., 6, 12, 24, or 48 hours).

RNA Isolation and Quality Control

Materials:

  • RNA isolation kit (e.g., TRIzol reagent, RNeasy Mini Kit)

  • DNase I

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Automated electrophoresis system (e.g., Agilent Bioanalyzer)

Protocol:

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture dish using the lysis buffer from a commercial RNA isolation kit.

  • RNA Purification: Purify total RNA according to the manufacturer's protocol. Include a DNase treatment step to eliminate any contaminating genomic DNA.

  • RNA Quantification and Purity Assessment: Use a spectrophotometer to determine the RNA concentration and purity. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity Assessment: Analyze the RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-sequencing.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • Reverse transcription kit

  • SYBR Green or probe-based qPCR master mix

  • Validated primers for target genes and a stable housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Primer Design: If not using pre-validated primers, design primers for your genes of interest and housekeeping genes.

  • qPCR Reaction: Perform qPCR using a SYBR Green or probe-based master mix. A typical reaction includes the master mix, forward and reverse primers, and cDNA template.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Table 4: Example of Human Primer Sequences for qRT-PCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
HMOX1 (HO-1)TTACCTTCCCGAACATCGACGCATAAATTCCCACTGCCAC[8]
NQO1Not specifiedNot specified[9] (Commercial)
TNF (TNF-α)CCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG[10]
IL6ACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTG[10]
GAPDHGTGGTCTCCTCTGACTTCAACACTCTTCCTCTTGTGCTCTTGCT[11]
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)

Materials:

  • RNA-Seq library preparation kit

  • High-throughput sequencing platform

Protocol:

  • Library Preparation: Prepare RNA-Seq libraries from the high-quality total RNA using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to HDC treatment.

    • Pathway and Functional Enrichment Analysis: Use bioinformatics tools to identify biological pathways and gene ontology terms that are over-represented in the list of differentially expressed genes.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDC Hesperidin Dihydrochalcone Keap1_Nrf2 Keap1-Nrf2 Complex HDC->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1->Ub Targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Target_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Target_Genes Activates Transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation HDC Hesperidin Dihydrochalcone HDC->IKK Inhibits Target_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Target_Genes Activates Transcription MAPK_Pathway cluster_mapk MAPK Cascades cluster_downstream Downstream Effects HDC Hesperidin Dihydrochalcone ERK ERK HDC->ERK Attenuates JNK JNK HDC->JNK Activates p38 p38 HDC->p38 Activates Proliferation Cell Proliferation ERK->Proliferation Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis Experimental_Workflow A 1. Cell Culture & Treatment - Seed cells - Prepare HDC solutions - Treat cells with HDC or vehicle B 2. RNA Isolation & QC - Lyse cells - Purify total RNA - Assess RNA quantity and integrity A->B C 3. Gene Expression Analysis B->C D qRT-PCR - Reverse Transcription - qPCR - Relative Quantification (ΔΔCt) C->D  Targeted Analysis E RNA-Sequencing - Library Preparation - Sequencing - Bioinformatic Analysis C->E  Global Analysis F 4. Data Interpretation - Identify differentially expressed genes - Pathway analysis D->F E->F

References

Application Notes and Protocols: Hesperidin Dihydrochalcone in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hesperidin Dihydrochalcone (B1670589) (HDC), a high-intensity sweetener and flavor modifier, in food science research. This document details its physicochemical properties, sensory characteristics, and functional applications, supported by experimental protocols and quantitative data.

Introduction

Hesperidin dihydrochalcone (HDC), often referred to as Neothis compound (NHDC), is a semi-synthetic flavonoid derived from the hydrogenation of neohesperidin, a bitter compound found in citrus fruits.[1] It is recognized for its intense sweetness, which is approximately 1500-1800 times that of sucrose (B13894) at threshold concentrations, making it a valuable tool in the development of low-calorie and sugar-free food products.[2][3] Beyond its sweetening properties, NHDC is also utilized as a flavor enhancer and a bitterness-masking agent.[2][4] Its stability under various processing conditions further enhances its applicability in a wide range of food and beverage products.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Neothis compound is presented in the table below.

PropertyValueReferences
Synonyms Neohesperidin DC, NHDC, E959[1][2]
CAS Number 20702-77-6[4]
Molecular Formula C28H36O15[4]
Molar Mass 612.58 g/mol [4]
Appearance Off-white crystalline powder[4]
Solubility in Water (20°C) Approximately 0.4 - 0.5 g/L[5]
Solubility in Ethanol (20°C) Approximately 12 g/L[5]
Sweetness Potency (relative to sucrose) ~1500-1800x at threshold, ~340x at higher concentrations[2]
Caloric Value Extremely small (8.36 J/g), as the glycoside group is not metabolized.[3]

Applications in Food Science

High-Intensity Sweetener

NHDC's primary application is as a high-intensity sweetener in a variety of food products, including beverages, dairy products, confectionery, and baked goods.[3][6] Its clean taste profile, characterized by a slow onset and lingering sweetness, makes it suitable for various formulations.[3]

Flavor Enhancer

At concentrations of around 4-5 ppm, NHDC acts as a flavor enhancer, improving the overall sensory profile of food products.[2] It is particularly noted for enhancing "mouthfeel" and "creaminess" in dairy products like yogurt and ice cream.[2]

Bitterness Masking

NHDC is effective in masking the bitter taste of various compounds, including other sweeteners, caffeine, and certain pharmaceuticals.[2][7] This property is valuable in the development of functional foods and beverages with added bioactive compounds that may impart bitterness.

Synergistic Effects

NHDC exhibits a strong synergistic effect when used in combination with other high-intensity sweeteners such as aspartame, saccharin, acesulfame (B1210027) potassium, and cyclamate, as well as with sugar alcohols like xylitol.[2] This synergy allows for a reduction in the total amount of sweeteners used, which can lead to cost savings and an improved taste profile.[8]

Experimental Protocols

Protocol for Sensory Evaluation of NHDC in a Beverage Model System

This protocol outlines a method for conducting a descriptive sensory analysis to characterize the taste profile of a beverage sweetened with NHDC compared to sucrose.

Objective: To determine the sensory attributes and their intensities of a model beverage sweetened with NHDC.

Materials:

  • Neothis compound (food grade)

  • Sucrose

  • Citric acid

  • Sodium citrate (B86180)

  • Deionized water

  • Trained sensory panel (8-12 panelists)

  • Sensory booths with controlled lighting and temperature

  • Coded sample cups

  • Unsalted crackers and water for palate cleansing

Procedure:

  • Sample Preparation:

    • Prepare a base beverage solution containing 0.1% citric acid and 0.05% sodium citrate in deionized water.

    • Prepare a control sample by dissolving sucrose in the base solution to achieve a desired sweetness level (e.g., 8% sucrose).

    • Prepare test samples by dissolving NHDC in the base solution at concentrations determined to be equi-sweet to the sucrose control (e.g., calculated based on its sweetness potency). It is advisable to test a range of NHDC concentrations.

  • Panelist Training:

    • Familiarize the trained panel with the sensory attributes relevant to sweeteners, such as sweetness intensity, bitterness, metallic aftertaste, lingering sweetness, and mouthfeel.

    • Provide reference standards for each attribute to anchor the panelists' ratings.

  • Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to rinse their mouths with water and eat an unsalted cracker before tasting the first sample and between subsequent samples.

    • Panelists should rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

  • Data Analysis:

    • Collect the data from the panelists.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in sensory attributes between the NHDC-sweetened samples and the sucrose control.

Workflow for Sensory Evaluation:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis SamplePrep Sample Preparation (Sucrose Control & NHDC Samples) RandomizedPresentation Randomized Sample Presentation SamplePrep->RandomizedPresentation PanelistTraining Panelist Training (Attribute Familiarization) PanelistTraining->RandomizedPresentation Rating Rating of Sensory Attributes RandomizedPresentation->Rating PalateCleansing Palate Cleansing Rating->PalateCleansing DataCollection Data Collection Rating->DataCollection PalateCleansing->RandomizedPresentation StatisticalAnalysis Statistical Analysis (ANOVA, PCA) DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Workflow for the sensory evaluation of NHDC.
Protocol for Stability Testing of NHDC in an Acidic Beverage

This protocol describes a method to evaluate the stability of NHDC in a simulated acidic beverage under accelerated storage conditions.

Objective: To determine the degradation rate of NHDC in an acidic beverage over time at elevated temperatures.

Materials:

  • Neothis compound (food grade)

  • Citric acid

  • Sodium benzoate (B1203000) (preservative)

  • Deionized water

  • pH meter

  • Incubators set at various temperatures (e.g., 25°C, 40°C, 55°C)

  • Amber glass bottles

  • HPLC system with a UV detector

  • C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (HPLC grade)

Procedure:

  • Sample Preparation:

    • Prepare a model acidic beverage solution with a pH of 3.0 (adjusted with citric acid) and containing a known concentration of NHDC (e.g., 50 mg/L) and a preservative (e.g., 0.05% sodium benzoate).

    • Dispense the solution into amber glass bottles, seal tightly, and store in incubators at the different temperatures.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one bottle from each temperature condition for analysis.

  • HPLC Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of NHDC in each sample using a validated HPLC-UV method. A typical method involves a C18 column with a mobile phase gradient of acetonitrile and 0.1% formic acid in water, with detection at 282 nm.[9]

  • Data Analysis:

    • Plot the concentration of NHDC versus time for each temperature.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) for each temperature.

    • Use the Arrhenius equation to predict the shelf life of NHDC in the beverage at normal storage temperatures (e.g., 25°C).

Workflow for Stability Testing:

Stability_Testing_Workflow cluster_prep Preparation & Storage cluster_analysis Analysis SamplePrep Prepare Acidic Beverage with NHDC Storage Store at Different Temperatures SamplePrep->Storage Sampling Periodic Sampling Storage->Sampling HPLC HPLC Analysis Sampling->HPLC DataAnalysis Kinetic Analysis & Shelf-life Prediction HPLC->DataAnalysis

Workflow for the stability testing of NHDC.

Functional Data

Antioxidant Activity

NHDC exhibits antioxidant properties, which can contribute to the overall functionality of food products. The antioxidant capacity of NHDC has been evaluated using various assays.

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging 134.5 ± 8.2[10]
ABTS Radical Scavenging 13.8 ± 1.1[10]
Superoxide Anion (•O2−) Scavenging 225.1 ± 12.3[10]
Ferric Reducing Antioxidant Power (FRAP) 1488.7 ± 153.2[10]

Protocol for DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare various concentrations of NHDC in methanol.

  • In a 96-well plate, add a specific volume of each NHDC concentration to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of NHDC required to scavenge 50% of the DPPH radicals.

Signaling Pathway

The sweet taste of Neothis compound is mediated by the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. The binding of NHDC to this receptor initiates a downstream signaling cascade.

Sweet_Taste_Pathway NHDC Neothis compound T1R2_T1R3 T1R2/T1R3 Sweet Taste Receptor NHDC->T1R2_T1R3 Binds to G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 Phospholipase C β2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Hydrolyzes PIP2 to DAG DAG PLCb2->DAG PIP2 PIP2 IP3R3 IP3 Receptor 3 IP3->IP3R3 Binds to Ca_release Ca2+ Release IP3R3->Ca_release Opens to cause ER Endoplasmic Reticulum (Ca2+ store) TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Nerve Signal to Brain ATP_release->Nerve_Signal Initiates

Simplified signaling pathway for NHDC-induced sweet taste perception.

Conclusion

This compound is a versatile food ingredient with significant potential in the development of healthier and more palatable food and beverage products. Its intense sweetness, flavor-enhancing properties, bitterness-masking capabilities, and stability make it a valuable tool for food scientists and product developers. The provided protocols offer a starting point for researchers to explore the application of NHDC in their specific food systems. Further research can focus on optimizing its use in various food matrices and exploring its potential health benefits beyond its role as a sweetener.

References

Troubleshooting & Optimization

Technical Support Center: Hesperidin Dihydrochalcone Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during experiments with HDC.

Frequently Asked Questions (FAQs)

Q1: What is Hesperidin dihydrochalcone and why is its solubility a concern?

This compound (HDC) is a synthetic flavonoid derived from hesperidin, a compound found in citrus fruits. It is known for its intense sweetness and potential biological activities, including antioxidant and anti-inflammatory effects. However, its practical application in research and product development is often hampered by its low aqueous solubility, which can affect bioavailability and experimental reproducibility.

Q2: What are the general solubility characteristics of this compound?

HDC is sparingly soluble in water at room temperature. Its solubility is significantly influenced by temperature and pH. It exhibits better solubility in some organic solvents. For instance, it is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), and moderately soluble in ethanol.[1]

Q3: How does temperature affect the solubility of this compound in water?

The aqueous solubility of HDC increases significantly with a rise in temperature. This property can be leveraged during stock solution preparation, where gentle heating can aid dissolution.

Q4: How does pH influence the solubility and stability of this compound?

The solubility of flavonoids like HDC is pH-dependent. Generally, solubility increases in more alkaline conditions.[2] However, stability can be compromised at high pH. Studies on the thermostability of neohesperidin (B1678168) dihydrochalcone show that it is most stable around pH 4.5.[3] Degradation can occur at both very low and high pH values, especially at elevated temperatures.

Q5: What are the most common solvents for dissolving this compound?

For research purposes, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions due to its high solvating power for HDC.[1] Ethanol is also used, though the solubility is lower than in DMSO.[1] For applications requiring aqueous solutions, it is common practice to first dissolve HDC in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue Potential Cause Troubleshooting Steps
HDC is not dissolving in water. Low intrinsic aqueous solubility at room temperature.1. Increase Temperature: Gently warm the solution while stirring. HDC's aqueous solubility increases with temperature.2. Use a Co-solvent: First, dissolve the HDC in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing.
Precipitate forms when adding a stock solution in organic solvent to an aqueous buffer. The final concentration of the organic solvent is too high, or the HDC concentration exceeds its solubility limit in the final aqueous mixture.1. Decrease Organic Solvent Concentration: Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous buffer.2. Optimize Co-solvent Ratio: Experiment with different ratios of the organic solvent to the aqueous buffer.3. Work at a Lower HDC Concentration: The final concentration of HDC in the aqueous solution may need to be lowered.
The solution is cloudy or hazy. Formation of fine, undissolved particles or potential degradation.1. Sonication: Use a sonicator bath to help break down particle agglomerates and improve dissolution.2. Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved material. Note that this will result in a lower final concentration.3. Check pH and Temperature: Ensure the pH and temperature of your solution are within a range that favors HDC stability and solubility.
Inconsistent experimental results. Poor solubility leading to inaccurate concentrations or degradation of the compound.1. Verify Complete Dissolution: Always ensure that no visible particles remain before using the solution in an experiment.2. Prepare Fresh Solutions: Due to potential stability issues in certain buffers and at various temperatures, it is advisable to prepare solutions fresh for each experiment.3. Use Solubility Enhancement Techniques: For applications requiring higher concentrations, consider using methods like cyclodextrin (B1172386) complexation or creating solid dispersions as detailed in the protocols below.

Data Presentation: Solubility of this compound and Related Compounds

The following tables summarize the solubility of this compound and its precursor, hesperidin, in various solvents.

Table 1: Solubility of this compound (HDC)

SolventTemperatureSolubility
Water20°C~0.4 g/L[2]
Dimethylformamide (DMF)Not Specified~50 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Not Specified~25 mg/mL[1]
EthanolNot Specified~25 mg/mL[1]
PBS (pH 7.2)Not SpecifiedSlightly soluble[1]

Table 2: Solubility of Hesperidin

SolventTemperatureSolubility (Mole Fraction)Solubility (Approx. mg/mL)
Water298.15 K (25°C)1.47 x 10⁻⁷~0.0049
Ethanol298.15 K (25°C)3.45 x 10⁻⁵~1.15
Isopropyl Alcohol (IPA)298.15 K (25°C)1.53 x 10⁻⁵~0.53
Propylene Glycol (PG)298.15 K (25°C)5.35 x 10⁻⁴~18.5
Polyethylene Glycol 400 (PEG-400)298.15 K (25°C)6.33 x 10⁻³~219
1-Butanol298.15 K (25°C)3.15 x 10⁻⁴~10.9
DMSONot Specified-~5
Dimethylformamide (DMF)Not Specified-~3
DMSO:PBS (pH 7.2) (1:5)Not Specified-~0.5[4]

Note: Mole fraction data for hesperidin was sourced from a study by Shaikh et al. (2014) and converted to an approximate mg/mL for easier comparison, assuming ideal solutions. Solubility in DMSO and DMF is from Cayman Chemical product information.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing an HDC-cyclodextrin inclusion complex to improve its aqueous solubility, based on common techniques for similar flavonoids.[6][7]

Materials:

  • This compound (HDC)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Mortar and pestle

  • Stirring hot plate

  • Lyophilizer (Freeze-dryer) or vacuum oven

Methods:

  • Kneading Method: a. Weigh equimolar amounts of HDC and HP-β-CD. b. Place the powders in a mortar. c. Add a small amount of water to form a thick paste. d. Knead the paste for 60 minutes. e. Dry the resulting solid in a vacuum oven at 40°C until a constant weight is achieved. f. Crush the dried complex into a fine powder.

  • Co-evaporation Method: a. Dissolve HP-β-CD in distilled water with stirring. b. Dissolve HDC in a minimal amount of ethanol. c. Slowly add the ethanolic HDC solution to the aqueous HP-β-CD solution with continuous stirring. d. Continue stirring until the solvent has completely evaporated, leaving a thin film. e. Dry the resulting solid in a vacuum oven at 40°C.

  • Lyophilization (Freeze-Drying) Method: a. Dissolve HP-β-CD in distilled water. b. Add HDC to the HP-β-CD solution and stir until dissolved. Gentle heating may be applied if necessary. c. Freeze the solution at -80°C. d. Lyophilize the frozen solution for 48 hours to obtain a fluffy powder.

Workflow for Cyclodextrin Inclusion Complex Preparation

G Workflow for HDC-Cyclodextrin Inclusion Complex Preparation cluster_kneading Kneading Method cluster_coevaporation Co-evaporation Method cluster_lyophilization Lyophilization Method k1 Weigh HDC and HP-β-CD k2 Add water to form a paste k1->k2 k3 Knead for 60 minutes k2->k3 k4 Dry in vacuum oven k3->k4 end_product HDC-Cyclodextrin Complex k4->end_product c1 Dissolve HP-β-CD in water c3 Mix solutions and stir c1->c3 c2 Dissolve HDC in ethanol c2->c3 c4 Evaporate solvent c3->c4 c5 Dry in vacuum oven c4->c5 c5->end_product l1 Dissolve HP-β-CD and HDC in water l2 Freeze solution at -80°C l1->l2 l3 Lyophilize for 48 hours l2->l3 l3->end_product start Start

Caption: Workflow for preparing HDC-cyclodextrin inclusion complexes.

Protocol 2: Preparation of this compound Solid Dispersion

This protocol outlines methods for preparing solid dispersions of HDC to enhance its dissolution rate, adapted from procedures for hesperidin.[8][9]

Materials:

  • This compound (HDC)

  • Carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Mannitol)

  • Methanol or other suitable solvent

  • Mortar and pestle

  • Hot plate

  • Vacuum oven or desiccator

Methods:

  • Solvent Evaporation Method: a. Weigh the desired ratio of HDC and carrier (e.g., 1:1, 1:2 w/w). b. Dissolve both the HDC and the carrier in a suitable solvent like methanol. c. Stir the solution until a clear solution is obtained. d. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). e. Dry the resulting solid mass in a desiccator. f. Scrape the dried solid dispersion and pulverize it.

  • Kneading Method: a. Weigh the desired ratio of HDC and carrier. b. Place the carrier in a mortar and add a small amount of a solvent (e.g., water-methanol mixture) to form a paste. c. Add the HDC to the paste and knead for a specified time (e.g., 30-60 minutes). d. Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C). e. Pulverize the dried mass.

Workflow for Solid Dispersion Preparation

G Workflow for HDC Solid Dispersion Preparation cluster_solvent_evaporation Solvent Evaporation Method cluster_kneading Kneading Method se1 Dissolve HDC and Carrier in Solvent se2 Evaporate Solvent under Vacuum se1->se2 se3 Dry and Pulverize se2->se3 end_product HDC Solid Dispersion se3->end_product kn1 Form a Paste with Carrier and Solvent kn2 Add HDC and Knead kn1->kn2 kn3 Dry and Pulverize kn2->kn3 kn3->end_product start Start

Caption: Workflow for preparing HDC solid dispersions.

Signaling Pathways

This compound and its parent compound, hesperidin, have been shown to modulate several key signaling pathways involved in cellular processes. Understanding these interactions can be crucial for interpreting experimental results.

PI3K/AKT/mTOR Pathway: HDC has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[10][11] By down-regulating this pathway, HDC may exert anti-lipogenic and anti-adipogenic effects.

G HDC's Effect on the PI3K/AKT/mTOR Pathway HDC Hesperidin dihydrochalcone PI3K PI3K HDC->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Lipogenesis Lipogenesis & Adipogenesis mTOR->Lipogenesis G HDC's Effect on the NF-κB Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 InflammatoryStimuli->TAK1 NF_kB NF-κB TAK1->NF_kB Inflammation Pro-inflammatory Cytokine Expression NF_kB->Inflammation HDC Hesperidin dihydrochalcone HDC->TAK1 HDC->NF_kB

References

Technical Support Center: Optimizing Hesperidin Dihydrochalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Hesperidin (B1673128) Dihydrochalcone (B1670589). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for converting Hesperidin to Hesperidin Dihydrochalcone?

The most common method involves a two-step, one-pot synthesis. First, the flavanone (B1672756) ring of Hesperidin is opened under alkaline conditions to form Hesperidin Chalcone (B49325). Subsequently, the chalcone is catalytically hydrogenated to yield this compound.[1][2] An alternative approach involves the hydrolysis of Hesperidin to Hesperetin (B1673127), followed by the catalytic hydrogenation of Hesperetin to its dihydrochalcone form.[3]

Q2: What are the typical catalysts used for the hydrogenation step?

Several catalysts are effective for the hydrogenation of the chalcone intermediate. These include Raney nickel, palladium on carbon (Pd/C), platinum on carbon (Pt/C), palladium black, and platinum-iron-nickel hydroxide (B78521) composite nanoparticles.[1][3][4][5] The choice of catalyst can influence reaction time, temperature, and pressure requirements.

Q3: What are the key reaction parameters to control for optimal yield and purity?

Optimizing the synthesis of this compound requires careful control of several parameters, including the concentration of the alkaline solution, catalyst type and loading, reaction temperature, hydrogen pressure, and reaction time.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:

  • Incomplete Ring Opening: The initial ring opening of Hesperidin to its chalcone form is critical. Ensure the alkaline solution (e.g., NaOH or KOH) is of sufficient concentration. Some protocols suggest concentrations ranging from 5% to 25%.[1][5]

  • Catalyst Inactivity: The hydrogenation catalyst may be inactive or poisoned. Ensure you are using a fresh or properly activated catalyst. The catalyst loading is also important; for instance, some methods specify a Raney nickel catalyst amount of 3% to 7% of the mass of the starting Hesperidin.[1][6]

  • Suboptimal Hydrogenation Conditions: Hydrogen pressure and reaction temperature are crucial for efficient hydrogenation. While some procedures can be performed at atmospheric pressure, others may require elevated pressures (e.g., 0.1–3 MPa).[4][5] Temperatures can range from room temperature to 90°C.[3][4][6]

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Reaction times can vary from 3 to 10 hours depending on the specific conditions.[1][4][6] Monitoring the reaction progress by techniques like TLC or HPLC is recommended.

  • Product Loss During Workup: Significant product loss can occur during neutralization, crystallization, and filtration. After hydrogenation, the reaction mixture is typically neutralized with acid (e.g., HCl) to a pH of around 2 to precipitate the product.[1][6] Cooling the mixture to below 10°C for an extended period (e.g., 24 hours) can improve crystallization and recovery.[1][6]

Issue 2: Formation of Impurities

Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

A: Impurity formation is a common issue. The primary impurities are often unreacted starting material (Hesperidin), the intermediate chalcone, or byproducts from side reactions.

  • Incomplete Hydrogenation: The presence of the Hesperidin Chalcone intermediate is a common impurity if the hydrogenation is incomplete. To address this, you can try increasing the reaction time, hydrogen pressure, or catalyst loading.

  • Side Reactions: Under harsh alkaline or acidic conditions, degradation of the starting material or product can occur. Use the recommended concentrations of acid and base and avoid excessive temperatures for prolonged periods.

  • Purification: A robust purification protocol is essential. Recrystallization from a suitable solvent, such as 50% ethanol (B145695), is often used to obtain a refined product.[1]

Issue 3: Difficulty with Product Crystallization

Q: I am having trouble getting my this compound to crystallize out of solution. What can I do?

A: Proper crystallization is key to obtaining a pure, solid product. If you are facing difficulties, consider the following:

  • pH Adjustment: Ensure the pH of the solution is optimal for precipitation. A pH of 2 is often cited for the crystallization of the crude product.[1][6]

  • Cooling: Lowering the temperature significantly enhances crystallization. Cooling to below 10°C is recommended.[1][6]

  • Extended Crystallization Time: Allow sufficient time for the crystals to form. Some protocols suggest a crystallization period of 24 hours.[1][6]

  • Solvent System: If the product is not precipitating from the reaction mixture, a change in the solvent system during workup might be necessary. The use of ethanol for recrystallization of the crude product is a common practice.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

ParameterCondition 1Condition 2Condition 3
Starting Material NeohesperidinHesperidinHesperidin
Alkaline Solution 5% NaOH30% NaOH10% KOH
Catalyst Raney NickelPt/C (5%)Palladium Black
Catalyst Loading 7% of raw material mass10g for 100g Hesperidin500mg for 5g Hesperidin
Temperature 40°C30-90°CRoom Temperature
Pressure Not specified1.5 MPaAtmospheric Pressure
Reaction Time 3 hours~10 hours6 hours
Yield Not specified93%~94% (4.7g from 5g)
Reference [1][4][5]

Experimental Protocols

Protocol 1: Synthesis from Neohesperidin using Raney Nickel Catalyst [1][6]

  • Ring Opening and Hydrogenation:

    • Dissolve Neohesperidin in a 5% sodium hydroxide solution (mass ratio of 1:10).

    • Add Raney nickel catalyst (7% of the mass of Neohesperidin).

    • Stir the mixture uniformly and heat to 40°C.

    • Carry out the hydrogenation reaction for 3 hours.

  • Workup and Crystallization:

    • After the reaction, adjust the pH of the solution to 2 using hydrochloric acid.

    • Heat the solution to reflux for 5 hours to ensure complete hydrolysis.

    • Cool the solution to below 10°C and allow it to crystallize for 24 hours.

    • Filter the crude product and dry.

  • Purification:

    • Recrystallize the crude product from 50% ethanol.

    • Filter the purified product and dry.

Protocol 2: Synthesis from Hesperidin using Palladium Black Catalyst [5]

  • Ring Opening and Hydrogenation:

    • Dissolve 5g of Hesperidin in 25 ml of 10% potassium hydroxide solution.

    • Add 500 mg of palladium black catalyst.

    • Flush the reaction vessel with hydrogen gas and connect it to a gasometer containing hydrogen.

    • Stir the reaction mixture at room temperature and atmospheric pressure for 6 hours.

  • Workup and Crystallization:

    • Remove the catalyst by filtration.

    • Acidify the clear filtrate with concentrated HCl.

    • Place the solution in a refrigerator to induce crystallization.

  • Purification:

    • Recrystallize the resulting whitish substance from hot water.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Workup & Purification cluster_final Final Product Hesperidin Hesperidin Alkaline_Treatment Alkaline Treatment (e.g., 5-25% NaOH/KOH) Hesperidin->Alkaline_Treatment Chalcone Hesperidin Chalcone (Intermediate) Alkaline_Treatment->Chalcone Forms Chalcone Hydrogenation Catalytic Hydrogenation (H2, Catalyst) Chalcone->Hydrogenation Crude_Product Crude Hesperidin Dihydrochalcone Hydrogenation->Crude_Product Forms Dihydrochalcone Purification Acidification (pH 2) Crystallization Recrystallization Crude_Product->Purification Final_Product Pure Hesperidin Dihydrochalcone Purification->Final_Product Yields Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Ring_Opening Incomplete Ring Opening Low_Yield->Incomplete_Ring_Opening Catalyst_Issue Catalyst Inactivity/ Insufficient Loading Low_Yield->Catalyst_Issue Suboptimal_Conditions Suboptimal Temp/Pressure Low_Yield->Suboptimal_Conditions Workup_Loss Product Loss During Workup Low_Yield->Workup_Loss Increase_Base Increase Base Concentration Incomplete_Ring_Opening->Increase_Base Fresh_Catalyst Use Fresh/More Catalyst Catalyst_Issue->Fresh_Catalyst Optimize_Params Optimize Temp/Pressure Suboptimal_Conditions->Optimize_Params Improve_Workup Optimize Crystallization/Filtration Workup_Loss->Improve_Workup

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Hesperidin Dihydrochalcone Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Hesperidin Dihydrochalcone (HDC) and its derivatives, such as Neothis compound (NHDC), in various biochemical assays. Our goal is to help you identify, understand, and mitigate these interferences to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HDC) and why is it a concern in biochemical assays?

A1: this compound is a flavonoid derivative known for its use as a sweetener and its antioxidant properties. These inherent chemical characteristics can lead to non-specific interactions and read-out artifacts in a variety of biochemical and cell-based assays, potentially causing misleading results such as false positives or negatives.

Q2: What are the primary mechanisms of HDC interference in biochemical assays?

A2: HDC and related compounds can interfere with assays through several mechanisms:

  • Antioxidant and Reducing Properties: HDC's ability to scavenge free radicals and act as a reducing agent can interfere with assays that involve redox reactions, such as cell viability assays using tetrazolium dyes (e.g., MTT) or antioxidant capacity assays (e.g., DPPH).

  • Spectral Interference: The intrinsic absorbance and potential fluorescence of HDC can overlap with the excitation and/or emission wavelengths of assay reagents and products, leading to inaccurate spectrophotometric or fluorometric measurements.

  • Enzyme Modulation: HDC and its analogs can directly interact with enzymes, causing inhibition or, in some cases, activation. A notable example is the allosteric activation of α-amylase by Neothis compound.

  • Protein Binding and Precipitation: Like many polyphenolic compounds, HDC can non-specifically bind to proteins, potentially altering their conformation and function, or even causing precipitation at higher concentrations, which can interfere with protein quantification assays.

  • Compound Aggregation: At higher concentrations, some flavonoids can form aggregates that non-specifically sequester and inhibit enzymes, a phenomenon known as promiscuous inhibition.

Q3: Which types of assays are most susceptible to interference by HDC?

A3: The following assays are particularly prone to interference from HDC:

  • Cell Viability and Cytotoxicity Assays: Assays relying on the reduction of a reporter molecule (e.g., MTT, XTT, resazurin) are highly susceptible.

  • Enzyme Inhibition/Activation Assays: Especially those with colorimetric or fluorometric readouts.

  • Protein Quantification Assays: Colorimetric methods like the Bradford, Lowry, and BCA assays can be affected.

  • Antioxidant Capacity Assays: Assays like DPPH, ABTS, and ORAC can be skewed by the intrinsic antioxidant activity of HDC.

  • Fluorescence-Based Assays: Potential for quenching or enhancement of the fluorescent signal.

  • ELISA and other Immunoassays: Possible non-specific binding to antibodies or other protein components.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT Assay)

Symptom: Higher than expected cell viability, or apparent cytotoxicity that does not correlate with other observations. This may be due to the direct reduction of the MTT reagent by HDC.

Troubleshooting Workflow:

Start Unexpected Cell Viability Results Control1 Run a cell-free control: Incubate HDC with assay reagent in the absence of cells. Start->Control1 Check1 Is there a signal change in the cell-free control? Control1->Check1 Conclusion1 HDC is directly interacting with the assay reagent. Check1->Conclusion1 Yes Conclusion2 Interference is likely not due to direct reagent interaction. Investigate other mechanisms. Check1->Conclusion2 No Mitigation1 Subtract background from cell-based readings. Consider alternative assays. Conclusion1->Mitigation1 AlternativeAssays Alternative Viability Assays: - Trypan Blue exclusion (membrane integrity) - CellTiter-Glo® (ATP content) - Crystal Violet (cell number) - Real-time cell analysis (impedance) Mitigation1->AlternativeAssays

Troubleshooting Cell Viability Assays

Experimental Protocol: Cell-Free Control for MTT Assay

  • Prepare Reagents: Prepare MTT reagent and solubilization buffer as per the manufacturer's protocol. Prepare a stock solution of HDC in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Set up Plate: In a 96-well plate, add cell culture medium to wells. Add the various concentrations of HDC to be tested. Include a vehicle control (medium with solvent only).

  • Incubation: Add MTT reagent to all wells and incubate for the same duration as your cellular experiment (typically 1-4 hours).

  • Solubilization: Add solubilization buffer and incubate as required.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: A significant increase in absorbance in the presence of HDC indicates direct reduction of MTT.

Issue 2: Inconsistent Results in Enzyme-Based Assays

Symptom: Unexpected enzyme inhibition or activation that is not reproducible or does not show a clear dose-response relationship. This could be due to direct modulation of the enzyme by HDC or assay artifacts.

Troubleshooting Workflow:

Start Inconsistent Enzyme Assay Results Control1 Run a 'no-enzyme' control with HDC and a 'no-substrate' control with HDC. Start->Control1 Check1 Is there a signal change in controls? Control1->Check1 Conclusion1 HDC interferes with the assay readout (absorbance/fluorescence). Check1->Conclusion1 Yes Check2 Does the IC50/EC50 change with enzyme concentration? Check1->Check2 No Mitigation1 Measure HDC's absorbance/fluorescence spectrum. Change assay wavelength if possible. Conclusion1->Mitigation1 Conclusion2 Suggests non-stoichiometric inhibition (e.g., aggregation). Check2->Conclusion2 Yes Conclusion3 Likely a true enzyme modulator. Proceed with mechanism of action studies. Check2->Conclusion3 No Mitigation2 Perform aggregation test (e.g., with detergent like Triton X-100). Conclusion2->Mitigation2 Start Inaccurate Protein Concentration Control1 Prepare a standard curve in the presence and absence of HDC. Start->Control1 Check1 Does HDC shift the standard curve? Control1->Check1 Conclusion1 HDC interferes with the protein assay. Check1->Conclusion1 Yes Conclusion2 HDC does not significantly interfere at the tested concentration. Check1->Conclusion2 No Mitigation1 Use a protein assay less susceptible to interfering substances (e.g., amine-reactive dyes). Or, remove HDC from the sample. Conclusion1->Mitigation1 Removal Sample Cleanup: - Protein precipitation (e.g., acetone, TCA) - Dialysis or buffer exchange Mitigation1->Removal cluster_assay MTT Assay Principle cluster_interference HDC Interference MTT MTT (yellow, soluble) Formazan Formazan (purple, insoluble) MTT->Formazan Reduction MitochondrialReductases Mitochondrial Reductases (in viable cells) MitochondrialReductases->MTT HDC HDC (Antioxidant) HDC->MTT Direct Reduction cluster_inhibition Promiscuous Inhibition by Aggregation cluster_mitigation Mitigation Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme HDC_monomer HDC Monomer HDC_aggregate HDC Aggregate HDC_monomer->HDC_aggregate [High Concentration] HDC_aggregate->Enzyme Sequestration/Inhibition Detergent Detergent (e.g., Triton X-100) Detergent->HDC_aggregate Disrupts Aggregates

Technical Support Center: Overcoming Low Bioavailability of Hesperidin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC).

Frequently Asked Questions (FAQs)

Q1: What is Hesperidin dihydrochalcone (HDC) and why is its bioavailability a concern?

A1: this compound is a flavonoid derivative of hesperidin, known for its potent antioxidant and anti-inflammatory properties. However, its therapeutic potential is often limited by low oral bioavailability, primarily due to its poor water solubility and low intestinal permeability. This means that after oral administration, only a small fraction of HDC reaches the systemic circulation to exert its pharmacological effects.

Q2: What are the primary factors contributing to the low bioavailability of HDC?

A2: The main factors are:

  • Low Aqueous Solubility: HDC is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Low Intestinal Permeability: The structure of HDC may not be optimal for passive diffusion across the intestinal epithelium. It may also be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen.

  • First-Pass Metabolism: Like many flavonoids, HDC may undergo significant metabolism in the intestine and liver before reaching systemic circulation, reducing the amount of active compound.

Q3: What are the most common strategies to improve the bioavailability of HDC?

A3: Several formulation strategies can be employed to enhance the bioavailability of HDC, including:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanocrystals and polymeric nanoparticles.

  • Lipid-Based Formulations: Encapsulating HDC in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate its transport across the intestinal membrane.

  • Solid Dispersions: Dispersing HDC in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.

  • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of HDC by encapsulating the hydrophobic molecule within the cyclodextrin (B1172386) cavity.

Q4: How can I analyze the concentration of HDC in biological samples?

A4: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying HDC in plasma and other biological matrices. LC-MS/MS offers higher sensitivity and selectivity, which is particularly important for pharmacokinetic studies where concentrations may be low.[1][2]

Troubleshooting Guides

Issue 1: Low solubility of HDC in aqueous media during in vitro experiments.
Potential Cause Troubleshooting Step
Intrinsic poor solubility of crystalline HDC. 1. pH adjustment: Investigate the pH-solubility profile of HDC. Solubility may be higher in alkaline or acidic conditions depending on the molecule's pKa. 2. Co-solvents: Use a co-solvent system (e.g., water with ethanol (B145695), propylene (B89431) glycol, or PEG 400) to increase solubility. Start with a low percentage of the organic solvent and gradually increase it. 3. Surfactants: Add a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) above its critical micelle concentration to enhance solubilization.
Precipitation of HDC from a stock solution upon dilution in aqueous buffer. 1. Prepare fresh dilutions: Prepare dilutions immediately before use. 2. Use a stabilizing agent: Incorporate a small amount of a stabilizing polymer (e.g., PVP, HPMC) or cyclodextrin in the dilution buffer.
Issue 2: Inconsistent or low drug loading in nanoformulations (nanoparticles, liposomes).
Potential Cause Troubleshooting Step
Poor affinity of HDC for the polymer or lipid matrix. 1. Screen different polymers/lipids: Test a variety of polymers (e.g., PLGA, PCL, chitosan) or lipids (e.g., different phosphatidylcholines, cholesterol ratios) to find a matrix with better compatibility with HDC. 2. Modify the formulation process: For nanoparticles, try different organic solvents or emulsifiers. For liposomes, experiment with different preparation methods (e.g., thin-film hydration, ethanol injection, reverse-phase evaporation).
Drug precipitation during the formulation process. 1. Optimize the drug-to-carrier ratio: A high drug-to-carrier ratio can lead to supersaturation and precipitation. Start with a lower ratio and gradually increase it. 2. Control the solvent evaporation rate: In solvent evaporation methods, a rapid evaporation rate can cause premature drug precipitation. Slowing down the evaporation process may improve encapsulation.
Inaccurate quantification of encapsulated HDC. 1. Validate the analytical method: Ensure the method for separating free from encapsulated drug (e.g., centrifugation, dialysis) is effective and that the analytical method for quantifying HDC is accurate and precise.
Issue 3: Low in vivo bioavailability despite improved in vitro dissolution.
Potential Cause Troubleshooting Step
Poor permeability across the intestinal epithelium. 1. Incorporate permeation enhancers: Include safe and effective permeation enhancers in the formulation. 2. Use mucoadhesive polymers: Formulations with mucoadhesive polymers (e.g., chitosan) can increase the residence time of the formulation at the absorption site. 3. Caco-2 cell permeability assay: Conduct in vitro permeability studies using Caco-2 cell monolayers to assess the potential for improved transport.[3][4][5][6]
Extensive first-pass metabolism. 1. Co-administration with metabolic inhibitors: Investigate the co-administration of HDC with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if ethically and regulatorily feasible for the intended application. 2. Target lymphatic transport: Lipid-based formulations can promote lymphatic uptake, bypassing the portal circulation and reducing first-pass metabolism in the liver.
Instability of the formulation in the gastrointestinal tract. 1. Protect the formulation from harsh GI conditions: Use enteric-coated capsules or polymers that are stable at low pH to protect the formulation from the acidic environment of the stomach.

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies on hesperidin, which can be considered a proxy for the expected improvements for HDC due to their structural similarity.

Table 1: Improvement in Solubility and Dissolution of Hesperidin with Different Formulation Strategies

Formulation StrategyCarrier/SystemSolubility Enhancement (fold)Dissolution Rate ImprovementReference
Solid Dispersion Mannitol (B672)24.0554.06% release in 30 min[7]
PVP K3020.1634.36% release in 30 min[8][7]
Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)>1000Significantly improved[9]
Nanoformulation Electrospun Nanofibers (PVP/HPβCD)>8~70% release in 60 min[10]
Nanocrystals55 times more dissolved than pure hesperidin[11]

Table 2: In Vivo Pharmacokinetic Parameters of Hesperidin and its Enhanced Formulations in Rats

FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability Improvement (fold)Reference
Hesperidin (Pure) 50 mg/kg2.644.025.8-[12]
Hesperetin-TPGS micelles 50 mg/kg20.671.0418.216.2[12]
Hesperetin-PC complexes 50 mg/kg33.090.5464.418.0[12]
Glucosyl Hesperidin 100 mg/kg---3.7 (AUC)[13]
BglA protein-treated hesperidin N/AShorter Tmax-~4 (oral), ~3 (IV)~4 (oral AUC)[14]

Note: Data for hesperetin (B1673127), the aglycone of hesperidin, and modified hesperidin are presented as they demonstrate the potential for bioavailability enhancement of related flavonoids.

Experimental Protocols

Protocol 1: Preparation of HDC Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve a specific weight of HDC and a hydrophilic carrier (e.g., PVP K30, mannitol) in a suitable solvent (e.g., methanol, ethanol) in various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film is formed.

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, solubility, dissolution rate, and physical form (using techniques like DSC, XRD, and FTIR).

Protocol 2: Preparation of HDC-Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: Mix HDC and a cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) in a 1:1 or 1:2 molar ratio in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture and knead for a specified time (e.g., 45-60 minutes) to form a paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.

  • Characterization: Analyze the complex for its formation and properties using methods such as phase solubility studies, DSC, XRD, FTIR, and dissolution studies.[9]

Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with stable transepithelial electrical resistance (TEER).

  • Transport Study:

    • Wash the Caco-2 monolayers with pre-warmed transport medium (e.g., Hanks' Balanced Salt Solution).

    • Add the HDC formulation (dissolved in transport medium) to the apical (AP) side and fresh transport medium to the basolateral (BL) side.

    • Incubate at 37 °C with gentle shaking.

    • At predetermined time points, collect samples from the BL side and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of HDC in the collected samples using a validated HPLC-UV or LC-MS/MS method.

  • Apparent Permeability Calculation (Papp): Calculate the apparent permeability coefficient to quantify the rate of transport across the cell monolayer.[3][4][5][6]

Visualizations

experimental_workflow Experimental Workflow for Developing and Evaluating HDC Formulations cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation formulation_strategy Select Formulation Strategy (e.g., Solid Dispersion, Nanoparticles) excipient_screening Screen Excipients (Polymers, Lipids, etc.) formulation_strategy->excipient_screening process_optimization Optimize Formulation Process (e.g., Drug:Carrier Ratio, Solvent) excipient_screening->process_optimization physicochemical Physicochemical Characterization (Particle Size, Zeta Potential, DSC, XRD) process_optimization->physicochemical solubility_dissolution Solubility and Dissolution Studies physicochemical->solubility_dissolution permeability In Vitro Permeability (Caco-2 Cells) solubility_dissolution->permeability pharmacokinetics Pharmacokinetic Studies in Animal Model (e.g., Rats) permeability->pharmacokinetics data_analysis Data Analysis (Cmax, Tmax, AUC) pharmacokinetics->data_analysis bioavailability_assessment Assess Bioavailability Enhancement data_analysis->bioavailability_assessment

Caption: Workflow for HDC formulation development and evaluation.

nrf2_pathway HDC and the Nrf2 Signaling Pathway cluster_nucleus HDC This compound (HDC) Keap1_Nrf2 Keap1-Nrf2 Complex HDC->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination leads to Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to

Caption: HDC activates the Nrf2 pathway for cellular protection.

pi3k_akt_mtor_pathway HDC and the PI3K/Akt/mTOR Signaling Pathway HDC This compound (HDC) PI3K PI3K HDC->PI3K inhibits Akt Akt HDC->Akt inhibits mTOR mTOR HDC->mTOR inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK activate RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP3->Akt activates Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Lipogenesis Lipogenesis mTOR->Lipogenesis

References

Preventing Hesperidin dihydrochalcone precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols to help researchers prevent and resolve issues related to the precipitation of Hesperidin Dihydrochalcone (B1670589) (HDC) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing Hesperidin Dihydrochalcone stock solutions?

A1: this compound (HDC) has high solubility in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1] For high-concentration stock solutions, DMF or DMSO are recommended. Aqueous solubility is significantly lower, making water or buffers like PBS less suitable for initial stock preparation but necessary for final experimental dilutions.[1][2]

Q2: Why did my HDC solution precipitate after preparation or storage?

A2: Precipitation of HDC can occur for several reasons:

  • Supersaturation: The concentration of HDC may exceed its solubility limit in the chosen solvent, especially upon cooling.

  • Temperature Fluctuation: HDC's solubility in aqueous solutions is highly dependent on temperature. A drop in temperature, such as moving a solution from a warm water bath to the bench or refrigerating it, can drastically decrease solubility and cause precipitation.[2]

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, which increases the concentration of HDC and can lead to precipitation.

  • pH Shift: The stability of HDC in aqueous solutions is pH-dependent. Maximum stability is observed in a pH range of 3-5.[3][4] A shift outside this range can decrease stability and solubility.

  • Improper Dilution: Adding a concentrated organic stock solution too quickly into an aqueous buffer can cause localized high concentrations, leading to immediate precipitation before the compound can properly dissolve.

Q3: What is the optimal pH for HDC stability in aqueous solutions?

A3: Studies indicate that HDC exhibits maximum stability in aqueous solutions with a pH between 3 and 5.[3] One study identified the best stability conditions at a pH of 4.5.[5] Degradation can increase at pH values above 6.5 or below 2.0.[5][6]

Q4: How should I store my HDC stock solutions for long-term use?

A4: For long-term stability (≥4 years), solid HDC should be stored at -20°C.[1] High-concentration stock solutions prepared in organic solvents like DMSO or ethanol should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1] It is not recommended to store aqueous solutions of HDC for more than one day due to its limited stability and potential for precipitation.[1]

Solubility Data

The solubility of this compound varies significantly depending on the solvent and temperature. The following table summarizes key solubility data for common laboratory solvents.

SolventTemperatureApproximate SolubilityCitation
Dimethylformamide (DMF)Ambient~50 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Ambient~25 mg/mL[1]
EthanolAmbient~25 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2AmbientSlightly Soluble[1]
Water20°C~0.4 mg/mL[2]
Water80°C~650 mg/mL[2]

Troubleshooting Guide

Problem: My HDC has precipitated out of my organic stock solution (DMSO, Ethanol). What should I do?

  • Solution: Gently warm the solution in a water bath (37-50°C) while vortexing. This usually redissolves the precipitate. Ensure the vial is tightly sealed to prevent solvent evaporation. To prevent this, ensure your stock concentration is not at the absolute solubility limit and store it properly.

Problem: My HDC precipitates every time I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

  • Solution: This is a common issue caused by the compound's low aqueous solubility.

    • Lower the Final Concentration: The most likely cause is that the final concentration in your aqueous medium is too high. Try reducing the final concentration.

    • Modify Dilution Technique: Add the organic stock solution drop-by-drop into the aqueous medium while vigorously vortexing or stirring. This rapid dispersion helps prevent localized supersaturation.

    • Pre-warm the Buffer: Warming the aqueous buffer to 37°C before adding the stock can help maintain solubility.

    • Check Final pH: Ensure the pH of your final solution is within the optimal stability range for HDC (pH 3-5).[3][4]

    • Minimize Organic Solvent: Ensure the final percentage of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%), as it can have physiological effects in biological experiments.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Organic Stock Solution (25 mg/mL in DMSO)

Materials:

  • This compound (solid)

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Under sterile conditions, weigh the desired amount of solid HDC into a suitable vial.

  • Add the calculated volume of DMSO to reach the target concentration of 25 mg/mL.

  • Tightly cap the vial and vortex thoroughly.

  • If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.

  • (Optional but recommended for long-term stability) Briefly purge the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.[1]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Label the aliquots clearly and store them at -20°C.[1]

Protocol 2: Preparation of a Diluted Aqueous Working Solution

Methodology:

  • Thaw an aliquot of your high-concentration organic HDC stock solution and warm it to room temperature.

  • Warm your destination aqueous buffer (e.g., PBS, cell culture medium) to the desired experimental temperature (e.g., 37°C).

  • While vigorously vortexing the aqueous buffer, add the required volume of the HDC stock solution dropwise.

  • Continue vortexing for an additional 30-60 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared aqueous solution immediately for your experiments. Do not store aqueous dilutions for more than a day.[1]

Troubleshooting Workflow

G start Precipitate Observed in HDC Solution q_solvent What is the solvent? start->q_solvent n_organic Organic Solvent (DMSO, Ethanol, DMF) q_solvent->n_organic Organic n_aqueous Aqueous Solution (Buffer, Media) q_solvent->n_aqueous Aqueous a_organic Gently warm solution (37-50°C) and vortex. n_organic->a_organic a_aqueous_check Review Protocol: 1. Is final concentration too high? 2. Was dilution performed correctly? 3. What is the solution pH? 4. How was it stored (time/temp)? n_aqueous->a_aqueous_check q_organic_dissolved Did it redissolve? a_organic->q_organic_dissolved s_organic_yes Success: Use solution. Consider lowering concentration for future stocks. q_organic_dissolved->s_organic_yes Yes s_organic_no Problem: Stock may be supersaturated or degraded. Prepare a fresh, lower concentration stock. q_organic_dissolved->s_organic_no No s_aqueous_conc Solution: Lower final concentration. Precipitate is likely due to exceeding aqueous solubility limit. a_aqueous_check->s_aqueous_conc High Concentration s_aqueous_ph Solution: Adjust pH to 3-5 for optimal stability. a_aqueous_check->s_aqueous_ph pH outside 3-5 s_aqueous_storage Solution: Use aqueous solutions freshly (<1 day). Avoid refrigeration. a_aqueous_check->s_aqueous_storage Stored >24h or Cold

Caption: Troubleshooting workflow for addressing this compound precipitation.

References

Technical Support Center: Optimizing Cell Viability in Hesperidin Dihydrochalcone Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for accurately assessing the cytotoxicity of Hesperidin Dihydrochalcone (B1670589) (HDC). Given that much of the available literature focuses on the related flavonoid, Hesperidin, this guide incorporates that data while highlighting key considerations and potential artifacts specific to phenolic compounds like HDC.

Frequently Asked Questions (FAQs)

Q1: What is Hesperidin Dihydrochalcone (HDC) and how does it relate to Hesperidin and Neothis compound (NHDC)?

This compound is a flavonoid derivative. It is structurally related to Hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits. Neothis compound (NHDC) is a synthetic derivative of neohesperidin, used as an artificial sweetener[1][2]. Due to their structural similarities as phenolic compounds, they may share biological activities and, importantly, similar challenges in experimental assays. While much of the cytotoxicity data is on Hesperidin, it provides a valuable starting point for designing experiments with HDC.

Q2: What is the expected cytotoxic concentration range for HDC and related compounds?

The cytotoxicity of these compounds is highly dependent on the specific cell line and experimental duration.

  • Neothis compound (NHDC) is generally considered non-toxic and has been shown to be non-cytotoxic at concentrations up to 40 μM in human adipose-derived stem cells[2].

  • Hesperidin , the parent compound, has demonstrated cytotoxic effects in various cancer cell lines, typically in a dose- and time-dependent manner[3][4]. For example, treatment with 100 µM Hesperidin for 72 hours decreased HeLa cell viability to 12% of the control[4]. In A431 melanoma cells, 200 µM Hesperidin reduced viability by 65.2% after 48 hours[1].

It is crucial to perform a dose-response study across a wide concentration range to determine the specific cytotoxic profile of HDC for your cell model.

Q3: What is the primary mechanism of cytotoxicity for Hesperidin and potentially HDC?

Studies on Hesperidin indicate that it induces apoptosis (programmed cell death) in cancer cells. The proposed mechanisms involve:

  • Induction of Endoplasmic Reticulum (ER) Stress: Hesperidin can increase the expression of ER stress markers like GADD153/CHOP and GRP78[5].

  • Activation of Caspases: It promotes the activity of key executioner caspases, such as caspase-3[5].

  • Mitochondrial Pathway Involvement: Hesperidin can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c[4].

  • Cell Cycle Arrest: It has been shown to arrest cells in the G0/G1 phase of the cell cycle[4].

While HDC's specific mechanism is less studied, its structural similarity to Hesperidin suggests that similar pathways may be involved if cytotoxicity is observed.

Q4: How should I dissolve HDC for cell culture experiments?

Like many flavonoids, HDC has poor water solubility.

  • DMSO: The most common approach is to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • Final Concentration: When diluting the stock in your cell culture medium, ensure the final DMSO concentration is non-toxic to your cells, typically well below 0.5% and ideally ≤0.1%.

  • Vehicle Control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO used in your highest HDC treatment group.

Q5: Which cell viability assays are commonly used, and what are the potential pitfalls with HDC?

The most common assays are the MTT and LDH assays. However, both can be subject to interference by phenolic compounds like HDC.

  • MTT Assay: This colorimetric assay measures metabolic activity. Warning: As potent antioxidants, flavonoids can directly reduce the MTT reagent to its colored formazan (B1609692) product in the absence of cells. This leads to a false-positive signal, making the cells appear more viable than they are. This interference is a critical consideration.

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cell membranes. Warning: Some phenolic compounds have been shown to directly inhibit LDH enzyme activity[6]. If HDC inhibits LDH in the culture supernatant, it can lead to an underestimation of cytotoxicity.

Alternative assays like the Sulforhodamine B (SRB) assay, which measures total protein content, are often recommended as they are less prone to interference from reducing compounds.

Data Presentation: Cytotoxicity of Hesperidin in Various Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values for Hesperidin (not HDC) reported in the literature. These values can serve as a preliminary reference for designing dose-response experiments for HDC.

Cell LineCancer TypeIncubation TimeIC50 Value
A431Human Melanoma48 h108.4 µM[1]
A2780Ovarian Cancer6, 12, 24 hSignificant viability decrease at 1 µM and 10 µM[5]
HeLaCervical Cancer72 h~40-60 µM (Estimated from viability curve)[4]
MCF-7Breast Cancer24 hSignificant cytotoxicity observed from 80-300 µM[7]
HepG2Liver CarcinomaNot SpecifiedCytotoxicity reported[8]

Note: This data is for Hesperidin. IC50 values for this compound may differ significantly and must be determined experimentally.

Troubleshooting Guides

Troubleshooting the MTT Assay
ProblemPotential Cause(s)Recommended Solution(s)
Increased viability at high HDC concentrations Direct reduction of MTT by HDC: As an antioxidant, HDC can chemically reduce the MTT reagent to formazan, independent of cellular metabolic activity. This is a common artifact with flavonoids.1. Run a cell-free control: Add HDC at all test concentrations and MTT reagent to wells with media but no cells. If a color change occurs, there is direct interference.2. Switch to a different assay: Use an assay less susceptible to interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
Inconsistent results between replicates Incomplete formazan solubilization: The purple formazan crystals must be fully dissolved for accurate readings. HDC precipitation: Poor solubility of HDC in the media can lead to uneven cell exposure.1. Ensure vigorous and complete mixing after adding the solubilization solvent (e.g., DMSO, isopropanol). Pipette up and down thoroughly.2. Visually inspect wells under a microscope for HDC precipitates before adding assay reagents. Consider preparing fresh dilutions for each experiment.
High background absorbance Contaminated reagents or media: Phenol (B47542) red in the media can contribute to background. Serum interference: Components in fetal bovine serum (FBS) can sometimes interact with the assay.1. Use a "no cell, no compound" blank for each plate to subtract background absorbance.2. If possible, perform the final incubation steps in phenol red-free media.
Troubleshooting the LDH Assay
ProblemPotential Cause(s)Recommended Solution(s)
Lower-than-expected cytotoxicity Direct inhibition of LDH enzyme by HDC: Phenolic compounds can inhibit the activity of the LDH enzyme released into the supernatant. This will lead to a lower colorimetric signal and an underestimation of cell death[6].Degradation of LDH by HDC: Reactive compounds can degrade the LDH enzyme in the culture medium[9].1. Run an LDH activity control: Spike a known amount of LDH (from a positive control lysate) into media containing your highest concentration of HDC. Compare the activity to LDH spiked into media alone. A lower signal in the presence of HDC indicates inhibition.2. If inhibition is confirmed, consider an alternative endpoint assay like Trypan Blue exclusion or a caspase activity assay to measure apoptosis.
High spontaneous LDH release in control wells Over-confluent or unhealthy cells: Stressed cells will have compromised membranes.Vigorous pipetting: Excessive shear stress during cell seeding or media changes can damage cells.1. Ensure cells are seeded at an optimal density and are in the logarithmic growth phase.2. Handle cells gently during all steps. When aspirating media, do not touch the cell monolayer.
High background from serum LDH in serum: Fetal bovine serum (FBS) contains endogenous LDH, which contributes to background signal.1. Use heat-inactivated FBS to reduce enzyme activity.2. Reduce the serum concentration in your media during the compound treatment period, if compatible with your cell line.3. Always subtract the background from a "no-cell" control containing media and serum.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of HDC in complete culture medium. Remove the old medium from the wells and add 100 µL of the HDC dilutions. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.

  • Absorbance Reading: Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Prepare additional control wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed with a lysis buffer (e.g., 1% Triton X-100) before the final step.

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye, as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate percent cytotoxicity as: ((Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100%.

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Assay Seed 1. Seed Cells in 96-well Plate Adhere 2. Allow Adherence (Overnight Incubation) Seed->Adhere Treat 3. Treat Cells with HDC (Include Controls) Adhere->Treat Incubate 4. Incubate for Desired Time (24-72h) Treat->Incubate Assay 5. Perform Viability Assay (e.g., MTT, LDH, SRB) Incubate->Assay Read 6. Read Plate (Spectrophotometer) Assay->Read Analyze 7. Analyze Data (Calculate % Viability/Toxicity) Read->Analyze

Caption: A typical workflow for assessing cell viability.

cluster_pathway Potential Hesperidin-Induced Apoptotic Pathway Hesperidin Hesperidin / HDC ER_Stress ER Stress Hesperidin->ER_Stress Mito Mitochondrial Dysfunction Hesperidin->Mito GRP78 ↑ GRP78 ER_Stress->GRP78 CHOP ↑ CHOP ER_Stress->CHOP Apoptosis Apoptosis CHOP->Apoptosis CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: A simplified signaling pathway for flavonoid-induced apoptosis.

cluster_troubleshooting Troubleshooting Logic for Unexpected Viability Results Start Unexpected Result (e.g., High Viability with MTT, Low Toxicity with LDH) Check_Interference Is direct compound interference possible? Start->Check_Interference Run_CellFree Action: Run cell-free assay control. (HDC + Reagents, No Cells) Check_Interference->Run_CellFree Yes No_Interference No Interference. Check other factors: - Cell density - Reagent quality - Incubation time Check_Interference->No_Interference No Interference_Detected Interference Detected? Run_CellFree->Interference_Detected Switch_Assay Solution: Switch to a non-interference assay (e.g., SRB, Trypan Blue) Interference_Detected->Switch_Assay Yes Interference_Detected->No_Interference No

Caption: A decision tree for troubleshooting assay interference.

References

Hesperidin dihydrochalcone purity assessment and impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hesperidin Dihydrochalcone (B1670589). Our aim is to help you resolve common issues encountered during purity assessment and impurity profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for assessing the purity of Hesperidin Dihydrochalcone?

A1: The most common method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection.[1][2] This technique allows for the separation and quantification of the main compound from its potential impurities.

Q2: What are the typical impurities found in this compound?

A2: Impurities in this compound are often structurally related flavonoids. These can originate from the starting material, side reactions during synthesis, or degradation. While specific impurity profiles can vary, related compounds from the synthesis of the similar Neohesperidin (B1678168) Dihydrochalcone include other dihydrochalcones and flavanones. For instance, in the context of Neothis compound, this compound itself is considered impurity E. Other related impurities identified in similar compounds include phloroacetophenone neohesperidoside, neodiosmin, neohesperidin, naringin (B1676962) dihydrochalcone, hesperetin (B1673127) dihydrochalcone 7'-glucoside, and hesperetin dihydrochalcone.[3]

Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the this compound peak. What could be the cause?

A3: Poor peak shape is a common issue in HPLC analysis. For basic compounds, peak tailing can be caused by strong interactions with acidic silanol (B1196071) groups on the silica-based column packing. Other potential causes include:

  • Column Overload: Injecting too concentrated a sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte and its interaction with the stationary phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column.

  • Use of an inappropriate column: An end-capped column is often recommended for the analysis of basic compounds to minimize interactions with residual silanol groups.

Q4: I'm observing inconsistent retention times for this compound. What should I investigate?

A4: Fluctuations in retention time can be attributed to several factors:

  • Changes in Mobile Phase Composition: Ensure the mobile phase components are accurately mixed and degassed.

  • Flow Rate Instability: Check the HPLC pump for leaks, salt buildup, or air bubbles. Worn pump seals or faulty check valves can also cause inconsistent flow.[4][5]

  • Temperature Variations: Use a reliable column oven, as temperature can affect solvent viscosity and retention times.[4]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

Troubleshooting Guides

Guide 1: High Backpressure in the HPLC System
Potential Cause Troubleshooting Steps
Column Contamination 1. Disconnect the column and check the system pressure without it. If the pressure is normal, the column is the issue. 2. Reverse-flush the column with a suitable solvent (refer to the column manufacturer's guidelines). 3. If the pressure remains high, consider replacing the column inlet frit or the entire column.[5]
Blocked Tubing or In-line Filter 1. Systematically disconnect fittings, starting from the detector and moving backward, to identify the point of obstruction. 2. Clean or replace any blocked tubing or filters.
Precipitation in the Mobile Phase 1. Ensure all mobile phase components are fully miscible. 2. If using buffers, check for precipitation and filter the mobile phase before use.
Guide 2: No Peaks or Unexpectedly Small Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Detector Lamp Off 1. Verify that the detector lamp is on and has not exceeded its lifetime.[4]
Incorrect Wavelength Setting 1. Ensure the detector is set to the correct wavelength for this compound (typically around 282-284 nm).[1][2]
Sample Preparation Issue 1. Confirm that the sample was correctly prepared and dissolved in a suitable solvent. 2. Evaluate system performance with a fresh, known standard to confirm if the sample is the source of the problem.[5]
Injector Malfunction 1. Check the injector for any blockages or leaks. 2. Ensure the correct injection volume is being delivered.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV/PDA

This protocol outlines a general method for the purity assessment of this compound.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid

2. Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase Methanol and water (containing 0.1% formic acid to adjust pH to 4.5)[1]
Elution Mode Isocratic or Gradient (e.g., a gradient of methanol and water)[1]
Flow Rate 0.7 - 1.0 mL/min[1]
Column Temperature 35 °C[6][7]
Detection Wavelength 282 - 284 nm[1][2]
Injection Volume 10 - 20 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity of the this compound sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).

  • For more accurate quantification, use a reference standard to create a calibration curve.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Flavonoid Analysis

This table summarizes typical validation parameters for HPLC methods used in the analysis of flavonoids like this compound.

Parameter Value Reference
Limit of Detection (LOD) < 0.84 µg/mL[6][7]
Limit of Quantification (LOQ) < 2.84 µg/mL[6][7]
Linearity (r) > 0.99[6][7]
Recovery 88% - 130%[6][7]
Precision (RSD) 1.2% - 4.6%[6][7]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Dissolve and Filter Sample injection Inject Sample/Standard prep_sample->injection prep_std Prepare Reference Standard prep_std->injection hplc_system HPLC System Setup (C18 Column, Mobile Phase) hplc_system->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection (284 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for this compound Purity Assessment by HPLC.

impurity_origins cluster_source Impurity Sources cluster_product Final Product start_material Starting Material (e.g., other flavonoids) final_product Hesperidin Dihydrochalcone start_material->final_product Co-extraction process Manufacturing Process (e.g., side reactions, degradation) process->final_product Formation storage Storage (e.g., degradation) storage->final_product Formation

Caption: Logical Relationship of Impurity Origins in this compound.

References

Technical Support Center: Synthesis of Hesperidin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Hesperidin (B1673128) Dihydrochalcone (B1670589) (HDC) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Hesperidin Dihydrochalcone.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Ring Opening: The initial conversion of hesperidin to its chalcone (B49325) form may be insufficient. 2. Inefficient Hydrogenation: The catalyst may be inactive or used in an insufficient amount. Reaction conditions (pressure, temperature, time) may not be optimal. 3. Suboptimal pH: The pH of the alkaline solution is critical for both ring opening and maintaining catalyst activity.1. Optimize Alkaline Treatment: Ensure the concentration of the alkaline solution (e.g., NaOH or KOH) is adequate (e.g., 5-30% solution). The mass ratio of hesperidin to the alkaline solution can be optimized; a ratio of 1:10 is a common starting point.[1][2] 2. Catalyst and Hydrogenation Conditions: Use an appropriate catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney nickel.[2][3] Ensure the catalyst is fresh and active. Optimize hydrogen pressure (e.g., 1.5 MPa) and reaction temperature (e.g., 30-90°C).[3] Reaction times of around 10 hours have been reported to give high yields.[3] 3. pH Control: Maintain the pH of the reaction mixture within the optimal range for the chosen catalyst. For instance, a pH of 9-10 is suggested for Raney nickel catalysts.[4]
Incomplete Reaction (Presence of Starting Material) 1. Insufficient Reaction Time: The hydrogenation process may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting material or solvents.1. Monitor Reaction Progress: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.[5] Extend the reaction time if necessary. 2. Ensure Purity of Reagents: Use high-purity hesperidin and solvents to avoid catalyst poisoning. If catalyst deactivation is suspected, filter the reaction mixture and add a fresh batch of catalyst.
Formation of Byproducts 1. Side Reactions: Undesirable side reactions can occur under certain conditions, such as overly harsh alkaline or acidic conditions during workup. 2. Over-reduction: Prolonged reaction times or overly active catalysts might lead to the reduction of other functional groups.1. Control Reaction Conditions: Carefully control the temperature, pressure, and pH to minimize side reactions. Gradual neutralization of the reaction mixture after hydrogenation can help prevent the degradation of the product. 2. Optimize Catalyst Loading and Reaction Time: Reduce the amount of catalyst or shorten the reaction time to prevent over-reduction. Monitoring the reaction progress is crucial.
Difficulty in Product Isolation and Purification 1. Poor Crystallization: The product may not crystallize easily from the reaction mixture. 2. Impurities Affecting Crystallization: The presence of unreacted starting material, byproducts, or residual salts can hinder crystallization.1. Optimize Crystallization Conditions: After neutralizing the reaction mixture, cooling to a low temperature (e.g., below 10°C) for an extended period (e.g., 24 hours) can promote crystallization.[2] 2. Purification prior to Crystallization: Filter the reaction mixture to remove the catalyst. Neutralize the filtrate carefully with acid (e.g., HCl) to precipitate the crude product.[3] The crude product can then be recrystallized from a suitable solvent, such as hot water or aqueous ethanol.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound from hesperidin involves a two-step process that is often carried out in a single pot ("one-pot synthesis").[1][2] First, the hesperidin molecule undergoes ring-opening in a basic (alkaline) solution to form hesperidin chalcone. Second, the carbon-carbon double bond in the chalcone intermediate is selectively reduced (hydrogenated) in the presence of a catalyst to yield this compound.

Q2: Which starting material is better, Hesperidin or Neohesperidin (B1678168)?

A2: Both Hesperidin and Neohesperidin can be used as starting materials for the synthesis of their respective dihydrochalcones.[1][6] The choice often depends on the desired final product and the availability of the starting material. Hesperidin is abundant in orange peels.[6] It is important to note that this compound is tasteless, whereas Neothis compound is a high-intensity sweetener.

Q3: What are the most common catalysts used for the hydrogenation step?

A3: The most commonly used catalysts for the hydrogenation of hesperidin chalcone are noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C).[3] Raney nickel is also a frequently used and effective catalyst for this transformation.[2][4]

Q4: How does pH affect the reaction yield?

A4: The pH of the reaction medium is a critical parameter. An alkaline pH is necessary for the initial ring-opening of hesperidin to form the chalcone. The stability of hesperidin itself is pH-dependent, with degradation observed at high pH (e.g., pH 9).[7] The optimal pH for the hydrogenation step can depend on the catalyst used. For instance, a pH range of 9-10 has been reported to be effective when using a Raney nickel catalyst.[4] After the reaction, the pH is adjusted to neutral or acidic to precipitate the product.[3]

Q5: What analytical methods can be used to monitor the reaction and assess product purity?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used method for monitoring the progress of the reaction.[5][8][9] It allows for the separation and quantification of the starting material (hesperidin), the intermediate (hesperidin chalcone), and the final product (this compound).[5] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is a generalized procedure based on common methods reported in the literature.[3]

Materials:

  • Hesperidin (100g)

  • 30% Sodium Hydroxide (NaOH) solution (500ml)

  • 5% Platinum on carbon (Pt/C) catalyst (10g, wetted)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • 31% Hydrochloric acid (HCl)

  • Water

Procedure:

  • Reaction Setup: In a stainless steel autoclave, add 100g of hesperidin, 500ml of 30% liquid sodium hydroxide, and 10g of wetted 5% Pt/C catalyst.

  • Inerting the Atmosphere: Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 1.5 MPa. Heat the reaction mixture to a temperature between 30-90°C and maintain the reaction for approximately 10 hours with stirring.

  • Catalyst Removal: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The catalyst can be saved for reuse.

  • Product Precipitation: Neutralize the filtrate with 31% HCl to a neutral pH. This will cause the crude this compound to precipitate.

  • Purification: Filter the precipitate and wash the filter cake. Recrystallize the crude product by dissolving it in 300ml of hot water, followed by cooling to approximately 10°C to induce crystallization.

  • Drying: Filter the purified white powder of this compound and dry it to obtain the final product. A yield of approximately 93% can be expected.[3]

Data Summary

The following tables summarize the quantitative data on the effect of various reaction parameters on the yield of dihydrochalcone synthesis.

Table 1: Effect of Catalyst and Reaction Conditions on Dihydrochalcone Yield

Starting MaterialCatalystAlkaline SolutionTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
Hesperidin5% Pt/C30% NaOH30-901.51093[3]
NeohesperidinRaney Nickel2N KOHRoom TempN/A24-7298[4]
Hesperetin (B1673127)Pt-Fe-Ni Hydroxide NanoparticlesN/A (in Ethanol)25N/A589[10]

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Stage cluster_1 Workup and Purification A 1. Charge Reactor (Hesperidin, NaOH solution, Catalyst) B 2. Inert Atmosphere (N2 and H2 Purge) A->B C 3. Hydrogenation (Set Temperature and Pressure) B->C D 4. Reaction Monitoring (e.g., HPLC) C->D E 5. Cool and Depressurize D->E Reaction Complete F 6. Catalyst Filtration E->F G 7. Neutralization (Precipitation of Crude Product) F->G H 8. Recrystallization (e.g., from hot water) G->H I 9. Filtration and Drying H->I J Final Product: This compound I->J

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Logical Relationship of Key Synthesis Parameters

G Key Parameters Influencing this compound Yield cluster_precursor Starting Material cluster_reaction Reaction Conditions cluster_workup Purification Yield High Yield of HDC Precursor Hesperidin Purity Precursor->Yield pH Alkaline pH pH->Yield Catalyst Catalyst Activity & Concentration pH->Catalyst affects activity Catalyst->Yield Temp Temperature Temp->Yield Pressure H2 Pressure Pressure->Yield Time Reaction Time Time->Yield Purification Effective Purification Purification->Yield

Caption: A diagram showing the critical parameters that influence the final yield of this compound.

References

Validation & Comparative

Hesperidin Dihydrochalcone vs. Hesperetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavonoid research, hesperetin (B1673127) and its derivatives are subjects of intense investigation due to their potent antioxidant properties. This guide provides a detailed comparison of the antioxidant activities of hesperidin (B1673128) dihydrochalcone (B1670589) and hesperetin, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

Quantitative Antioxidant Activity

The antioxidant capacities of hesperidin dihydrochalcone and hesperetin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater antioxidant potency.

CompoundAssayIC50 (µM)Reference
Neohesperidin (B1678168) Dihydrochalcone DPPH18.0Villaverde et al., Molecules, 2018
ABTS11.0Villaverde et al., Molecules, 2018
Hesperetin DPPH70Liu et al., Molecules, 2022[1][2]
ABTS276Liu et al., Molecules, 2022[1][2]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Based on the available data, neothis compound demonstrates significantly lower IC50 values in both DPPH and ABTS assays compared to hesperetin, suggesting a superior radical scavenging capability under the tested conditions.

Further studies have substantiated the antioxidant potential of the dihydrochalcone structure. For instance, neothis compound exhibited potent scavenger activity against superoxide (B77818) radicals (31.53% - 84.62% inhibition) and hydroxyl radicals (6.00% - 23.49% inhibition), along with a significant inhibitory effect on non-enzymatic lipid peroxidation (15.43% - 95.33%)[3]. In contrast, hesperidin, the glycoside precursor to hesperetin, showed only low inhibitory activity against superoxide radicals and lipid peroxidation[3]. It is well-established that hesperetin, as the aglycone, possesses stronger antioxidant activity than hesperidin.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of these flavonoids are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways.

Hesperetin has been shown to exert its antioxidant effects by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 leads to increased production of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase, and superoxide dismutase.

hesperetin_pathway Hesperetin Hesperetin Nrf2 Nrf2 Activation Hesperetin->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Promotes transcription CellularProtection Enhanced Cellular Protection Against Oxidative Stress AntioxidantEnzymes->CellularProtection

Hesperetin's Antioxidant Signaling Pathway

This compound has also demonstrated significant antioxidant effects in vivo. Studies have shown that it can ameliorate oxidative damage by reducing levels of reactive oxygen species (ROS) and thiobarbituric acid reactive substances (TBARS), while increasing the levels and activities of endogenous antioxidants like glutathione (B108866) (GSH), glutathione peroxidase (GPx), glutathione-S-transferase (GST), and catalase. Furthermore, it has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, which is closely linked to oxidative stress.

comparison_workflow start Comparative Analysis of Antioxidant Activity compound1 This compound start->compound1 compound2 Hesperetin start->compound2 assay1 DPPH Radical Scavenging Assay compound1->assay1 assay2 ABTS Radical Scavenging Assay compound1->assay2 compound2->assay1 compound2->assay2 data1 Quantitative Data (IC50) assay1->data1 data2 Quantitative Data (IC50) assay2->data2 comparison Data Comparison and Potency Evaluation data1->comparison data2->comparison conclusion Conclusion on Relative Antioxidant Efficacy comparison->conclusion

Workflow for Comparing Antioxidant Activity

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A stock solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compounds (this compound and hesperetin) are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting a stock solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compounds are added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Conclusion

The available experimental data suggests that this compound possesses a more potent in vitro radical scavenging activity compared to hesperetin. This enhanced activity is likely attributed to the structural modifications in the dihydrochalcone form. Both compounds, however, demonstrate significant antioxidant effects through direct radical scavenging and modulation of key cellular signaling pathways involved in the endogenous antioxidant defense system. For researchers and drug development professionals, this compound may represent a more promising candidate for applications where high antioxidant potency is desired. Further head-to-head comparative studies are warranted to confirm these findings under identical experimental conditions and to explore their efficacy in more complex biological systems.

References

A Tale of Two Sweeteners: Hesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone in Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis for researchers, scientists, and drug development professionals.

In the ever-evolving landscape of high-intensity sweeteners, two compounds derived from citrus flavonoids, Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC) and Neohesperidin (B1678168) dihydrochalcone (NHDC), present compelling alternatives to traditional sugars. Though structurally similar, their distinct properties in terms of sweetness, sensory profile, and solubility merit a detailed comparative analysis. This guide provides an objective look at these two dihydrochalcones, supported by available experimental data, to aid in their evaluation for various applications.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the structural and physical characteristics of HDC and NHDC is crucial for their application. Both share the same molecular formula and weight, but differ in the glycosidic linkage of their disaccharide moiety, a subtle distinction with significant implications for their interaction with sweet taste receptors.

PropertyHesperidin Dihydrochalcone (HDC)Neothis compound (NHDC)
Molecular Formula C₂₈H₃₆O₁₅[1]C₂₈H₃₆O₁₅[2]
Molecular Weight 612.6 g/mol [1]612.6 g/mol [2]
CAS Number 35573-79-620702-77-6[2]
Appearance White to yellowish crystalline powderOff-white crystalline powder[2][3]
Melting Point Not available156-158 °C[3][4]

Sweetness Profile: A Tale of Intensity and Nuance

The primary allure of these compounds lies in their intense sweetness. NHDC is well-documented to be significantly sweeter than sucrose (B13894), with estimates ranging from 1500 to 1800 times at threshold concentrations. While direct quantitative data for HDC's sweetness is less prevalent, a patent for its synthesis suggests a sweetness potency equivalent to that of NHDC. For a comparative perspective, Naringin dihydrochalcone, a structurally related compound, is approximately 300 times sweeter than sucrose.[5][6][7]

Table 2: Comparative Sweetness Profile

ParameterThis compound (HDC)Neothis compound (NHDC)
Sweetness Potency Reported to be equivalent to NHDC1500-1800 times sweeter than sucrose[8]
Sensory Profile Data not widely availableSlow onset of sweetness, lingering sweet aftertaste, with notes of licorice and a cooling sensation[9][10][11]
Bitterness Masking Not extensively documentedEffective in masking bitter tastes[8][9]

Solubility: A Key Consideration for Formulation

Table 3: Solubility Data

SolventThis compound (HDC)Neothis compound (NHDC)
Water (cold) Data not available (precursor hesperidin has low solubility)[12][13]Very slightly soluble (insoluble <1 mg/ml)[2]
Water (hot) Data not availableFreely soluble[2]
Ethanol (B145695) Data not availableSoluble[3]

Experimental Protocols

Synthesis of this compound and Neothis compound

The synthesis of both HDC and NHDC generally involves the hydrogenation of their respective flavanone (B1672756) precursors, hesperidin and neohesperidin, under alkaline conditions.

General Protocol:

  • Ring Opening: The flavanone (hesperidin or neohesperidin) is dissolved in an alkaline solution, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, to open the heterocyclic C-ring and form the corresponding chalcone (B49325).

  • Catalytic Hydrogenation: A catalyst, typically a noble metal such as platinum or palladium on a carbon support, is added to the solution. The mixture is then subjected to hydrogenation, where hydrogen gas is introduced to reduce the α,β-unsaturated ketone of the chalcone to a saturated dihydrochalcone.

  • Neutralization and Isolation: The reaction mixture is neutralized with an acid (e.g., hydrochloric acid), leading to the precipitation of the dihydrochalcone.

  • Purification: The crude product is then filtered, washed, and can be further purified by recrystallization.

A visual representation of this workflow is provided below.

Synthesis_Workflow cluster_HDC This compound Synthesis cluster_NHDC Neothis compound Synthesis Hesperidin Hesperidin HDC_Alkaline Alkaline Solution (e.g., NaOH) Hesperidin->HDC_Alkaline Dissolution & Ring Opening Hesperidin_Chalcone Hesperidin Chalcone HDC_Alkaline->Hesperidin_Chalcone HDC_Hydrogenation Catalytic Hydrogenation (H₂, Pt/C) Hesperidin_Chalcone->HDC_Hydrogenation Crude_HDC Crude HDC HDC_Hydrogenation->Crude_HDC HDC_Neutralization Neutralization (e.g., HCl) Crude_HDC->HDC_Neutralization Purified_HDC Purified HDC HDC_Neutralization->Purified_HDC Purification Neohesperidin Neohesperidin NHDC_Alkaline Alkaline Solution (e.g., NaOH) Neohesperidin->NHDC_Alkaline Dissolution & Ring Opening Neohesperidin_Chalcone Neohesperidin Chalcone NHDC_Alkaline->Neohesperidin_Chalcone NHDC_Hydrogenation Catalytic Hydrogenation (H₂, Pt/C) Neohesperidin_Chalcone->NHDC_Hydrogenation Crude_NHDC Crude NHDC NHDC_Hydrogenation->Crude_NHDC NHDC_Neutralization Neutralization (e.g., HCl) Crude_NHDC->NHDC_Neutralization Purified_NHDC Purified NHDC NHDC_Neutralization->Purified_NHDC Purification

Caption: General workflow for the synthesis of this compound and Neothis compound.

Sensory Analysis Protocol

To quantitatively assess the sweetness and other sensory attributes of these compounds, a trained sensory panel is typically employed.

Protocol Outline:

  • Panelist Training: A panel of 10-15 individuals is trained to identify and quantify different taste attributes (sweetness, bitterness, aftertaste, off-flavors) using reference standards.

  • Sample Preparation: Solutions of the sweeteners are prepared at various concentrations in purified water. Sucrose solutions of known concentrations are used as references for sweetness intensity.

  • Evaluation: Panelists are presented with the samples in a randomized and blind manner. They are asked to rate the intensity of each sensory attribute on a labeled magnitude scale (LMS) or a similar rating system.

  • Data Analysis: The collected data is statistically analyzed to determine the sweetness potency relative to sucrose and to characterize the sensory profile, including the onset and duration of sweetness and the presence of any aftertastes.

Mechanism of Sweet Taste Perception

The sweet taste of both HDC and NHDC is mediated by the T1R2/T1R3 G-protein coupled receptor, which is located in the taste buds on the tongue. The binding of a sweet molecule to this receptor initiates a signaling cascade that ultimately leads to the perception of sweetness.

Sweet_Taste_Pathway Sweetener HDC or NHDC Receptor T1R2/T1R3 Receptor Sweetener->Receptor Binding G_Protein G-protein (Gustducin) Activation Receptor->G_Protein PLC Phospholipase Cβ2 (PLCβ2) Activation G_Protein->PLC IP3 IP₃ Production PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Nerve_Signal Nerve Signal to Brain ATP_Release->Nerve_Signal Sweet_Perception Perception of Sweetness Nerve_Signal->Sweet_Perception

References

A Comparative Guide to the Quantification of Hesperidin Dihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Hesperidin dihydrochalcone (B1670589): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The information presented is based on validated methods for Hesperidin dihydrochalcone and its close structural analog, Neohesperidin (B1678168) dihydrochalcone, providing a reliable reference for selecting the most appropriate analytical technique for your research needs.

Method Comparison

The choice of analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry based on published validation data.

Table 1: Comparison of Validation Parameters for this compound Quantification Methods

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.2 - 49.0 µg/mL[1]10 - 3000 ng/mL6 - 30 µg/mL[2]
Correlation Coefficient (r²) > 0.999[1]> 0.99> 0.998[2]
Limit of Detection (LOD) < 0.84 µg/mL[3]10 ng/mL0.25 µg/mL[2]
Limit of Quantification (LOQ) 0.02 mg/kg[1]10 ng/mL0.78 µg/mL[2]
Accuracy (% Recovery) 86.2% - 105.0%[1]> 80.3%Not explicitly stated
Precision (% RSD) Intra-day: 0.7% - 4.1%[1]Inter-day: 0.9% - 6.0%[1]Intra-day & Inter-day: < 15%< 2%

Table 2: Summary of Advantages and Disadvantages

MethodAdvantagesDisadvantages
HPLC-UV Good selectivity and sensitivity, widely available, cost-effective.Moderate sensitivity compared to LC-MS/MS, potential for matrix interference.
LC-MS/MS High sensitivity and selectivity, excellent for complex matrices, provides structural information.Higher equipment and operational costs, requires specialized expertise.
UV-Vis Spectrophotometry Simple, rapid, low cost.Lower selectivity and sensitivity, susceptible to interference from other UV-absorbing compounds.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods and can be adapted for specific research applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for the simultaneous separation and quantification of this compound and related flavonoids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Orthophosphoric acid

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 35 °C).

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 - 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for quantifying low concentrations of this compound, particularly in complex biological matrices.

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Monitoring Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For Neothis compound, the precursor ion is m/z 611.4.

Sample Preparation:

  • For biological samples, perform protein precipitation with a solvent like acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

UV-Visible (UV-Vis) Spectrophotometry Method

This is a simple and rapid method suitable for the quantification of this compound in less complex samples.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Methanol or other suitable solvent.

  • Phosphate buffer (pH 6.8).

Procedure:

  • Prepare a standard stock solution of this compound in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance (λmax), which is typically around 285 nm.[2]

  • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of a this compound quantification method, following ICH guidelines.

Method_Validation_Workflow start Start: Define Analytical Method specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: A typical workflow for analytical method validation.

References

Cross-Reactivity of Hesperidin Dihydrochalcone in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunoassays, understanding the potential for cross-reactivity is paramount to ensuring data accuracy and reliability. This guide provides a comparative overview of the cross-reactivity of Hesperidin Dihydrochalcone (B1670589), a synthetic sweetener and flavor enhancer, in immunoassays. Due to a lack of direct and extensive experimental data on Hesperidin Dihydrochalcone itself, this guide leverages data from a closely related compound, Hesperetin Dihydrochalcone 4'-glucoside, to provide insights into potential cross-reactivity.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to structurally similar molecules, leading to inaccurate quantification of the target analyte.[1][2][3][4] This is a significant concern in both competitive and non-competitive immunoassay formats, although it is more prevalent in competitive assays.[3][4] The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound, as well as the specificity of the antibody used.[3]

The following diagram illustrates the basic principle of a competitive immunoassay, where cross-reactivity can occur.

G cluster_0 Competitive Immunoassay Principle cluster_1 Outcome Analyte Target Analyte (e.g., Hesperidin Dihydrochalcone) Antibody Specific Antibody Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Binds Signal Signal Generated Labeled_Analyte->Signal Produces Signal Cross_Reactant Cross-Reactant (Structurally Similar) Cross_Reactant->Antibody Competes for Binding

Figure 1: Principle of a competitive immunoassay and potential for cross-reactivity.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of an antibody developed for Hesperetin Dihydrochalcone 4'-glucoside against various structurally related compounds in a competitive indirect ELISA.[5][6] This data provides a valuable surrogate for estimating the potential cross-reactivity of this compound, given their structural similarities.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Hesperetin Dihydrochalcone 4'-glucoside (Target) Dihydrochalcone with a 4'-glucoside27.8100
Phloretin 4'-glucosideDihydrochalcone with a 4'-glucoside21.8127
Hesperetin Dihydrochalcone 2'-glucosideDihydrochalcone with a 2'-glucoside20214
Hesperetin Dihydrochalcone (Aglycone)Dihydrochalcone without a sugar moiety>50,000<0.01
Phloretin (Aglycone)Dihydrochalcone without a sugar moiety>50,000<0.01
PhloridzinDihydrochalcone with a 2'-glucoside-<0.01

Data sourced from a study on a competitive indirect ELISA for Hesperetin Dihydrochalcone 4'-glucoside.[5][6] The cross-reactivity was calculated as [(IC50 of target)/(IC50 of cross-reactant)] × 100.[5][6]

Key Observations:

  • High Specificity for the Glycoside Position: The antibody demonstrates high specificity for the 4'-glucoside position, with significantly lower cross-reactivity for the 2'-glucoside isomer (14%).[5][6]

  • Crucial Role of the Sugar Moiety: The absence of the glucose moiety (aglycones) results in negligible cross-reactivity (<0.01%), highlighting the sugar's importance for antibody recognition.[5][6]

  • Structural Similarity Drives Cross-Reactivity: Phloretin 4'-glucoside, which is structurally very similar to the target analyte, shows high cross-reactivity (127%).[5]

Given that this compound also possesses a dihydrochalcone core structure with sugar moieties, it is plausible that its cross-reactivity in immunoassays would be influenced by the nature and position of these sugar groups.

Experimental Protocols

To ensure the reproducibility and accuracy of cross-reactivity assessments, a detailed experimental protocol is essential. The following is a representative protocol for a competitive indirect ELISA, adapted from the methodology used for Hesperetin Dihydrochalcone 4'-glucoside.[5][6]

1. Coating of Microtiter Plates:

  • Microtiter plates are coated with a conjugate of the target hapten (e.g., Hesperetin Dihydrochalcone derivative) and a carrier protein (e.g., Bovine Serum Albumin - BSA).

  • The coating solution is incubated overnight at 4°C.

  • Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Competitive Binding:

  • A mixture of the sample (or standard) and a specific primary antibody is added to the coated wells.

  • The plate is incubated for a defined period (e.g., 1 hour) at room temperature, allowing the free analyte and the coated antigen to compete for antibody binding.

  • Plates are washed to remove unbound components.

3. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to the wells. This secondary antibody is specific for the primary antibody.

  • The plate is incubated for a defined period (e.g., 1 hour) at room temperature.

  • Plates are washed to remove unbound secondary antibody.

4. Signal Generation and Measurement:

  • A substrate solution (e.g., TMB) is added to the wells, which is converted by the enzyme into a colored product.

  • The reaction is stopped after a specific time by adding a stop solution (e.g., sulfuric acid).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

5. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the concentration of the standard.

  • The concentration of the analyte in the samples is determined from the standard curve.

  • The cross-reactivity of other compounds is calculated using the formula: Cross-Reactivity (%) = [(IC50 of target analyte) / (IC50 of cross-reactant)] x 100 .[5][6]

The following diagram outlines the workflow for assessing immunoassay cross-reactivity.

G cluster_0 Cross-Reactivity Assessment Workflow Start Start: Prepare Reagents (Antibody, Labeled Analyte, Standards, Cross-Reactants) Assay Perform Competitive Immunoassay Start->Assay Measure Measure Signal (e.g., Absorbance) Assay->Measure Standard_Curve Generate Standard Curve for Target Analyte Measure->Standard_Curve Cross_Reactant_Curve Generate Inhibition Curve for Each Cross-Reactant Measure->Cross_Reactant_Curve Calculate_IC50 Calculate IC50 Values Standard_Curve->Calculate_IC50 Cross_Reactant_Curve->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End: Report Results Calculate_CR->End

Figure 2: Workflow for determining immunoassay cross-reactivity.

Alternative and Confirmatory Methods

Given the potential for cross-reactivity in immunoassays, it is often necessary to employ alternative or confirmatory analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a highly specific and sensitive method for the quantification of this compound and related flavonoids.[7][8][9] These methods can be used to validate immunoassay results and provide a more accurate quantification of the analyte in complex matrices.

Conclusion

While direct experimental data on the cross-reactivity of this compound in various immunoassays is limited, data from structurally similar compounds provides valuable insights. The specificity of an immunoassay for this compound is likely to be highly dependent on the nature and linkage of its glycosidic moieties. For researchers developing or utilizing immunoassays for this compound, it is crucial to:

  • Thoroughly validate the assay for cross-reactivity against structurally related flavonoids.

  • Consider the use of highly specific monoclonal antibodies to minimize cross-reactivity.

  • Employ confirmatory methods like HPLC-MS to verify results, especially in complex sample matrices.

By carefully considering these factors, researchers can ensure the accuracy and reliability of their immunoassay data for this compound and other related flavonoid compounds.

References

Hesperidin Dihydrochalcone: A Comparative Guide to Its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of hesperidin (B1673128) dihydrochalcone (B1670589) and other notable dihydrochalcones, including neohesperidin (B1678168) dihydrochalcone, naringin (B1676962) dihydrochalcone, phloretin (B1677691), phloridzin, and trilobatin. The information is supported by experimental data from peer-reviewed scientific literature, with a focus on antioxidant and anti-inflammatory properties.

Comparative Analysis of Biological Activities

Dihydrochalcones, a class of flavonoids, are recognized for their diverse pharmacological activities. This guide focuses on the comparative antioxidant and anti-inflammatory potential of hesperidin dihydrochalcone and its structural analogs. While quantitative data for this compound is limited in the available literature, this comparison draws upon data from closely related compounds to provide a valuable reference.

Antioxidant Activity

The antioxidant capacity of dihydrochalcones is a key aspect of their therapeutic potential. This is often evaluated through various in vitro assays that measure the ability of a compound to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating greater potency.

A comparative study on the antioxidant activities of five dihydrochalcones provides valuable insights into their structure-activity relationships. The study utilized several assays, including the 1,1-diphenyl-2-picryl-hydrazl radical (DPPH) scavenging, 2,2′-azino-bis(3-ethylbenzo-thiazoline-6-sulfonic acid) (ABTS) radical scavenging, ferric reducing antioxidant power (FRAP), and superoxide (B77818) radical (•O₂⁻) scavenging assays.[1][2]

Table 1: Comparative Antioxidant Activity of Dihydrochalcones (IC50, µM) [1]

DihydrochalconeDPPH Scavenging (IC50, µM)ABTS Scavenging (IC50, µM)FRAP (IC50, µM)Superoxide Scavenging (IC50, µM)
Neothis compound 108.4 ± 10.216.5 ± 0.91985.6 ± 120.3255.8 ± 15.1
Naringin Dihydrochalcone 255.1 ± 18.528.3 ± 1.52554.2 ± 150.8380.2 ± 22.4
Phloretin 63.5 ± 4.64.3 ± 1.8666.4 ± 90.4108.4 ± 6.4
Phloridzin 561.0 ± 34.065.8 ± 2.02956.5 ± 385.9Not Reported
Trilobatin 185.2 ± 12.621.4 ± 1.21885.7 ± 110.2295.6 ± 18.3

Data presented as mean ± standard deviation. Lower IC50 values indicate higher antioxidant activity.

From this data, several structure-activity relationships can be deduced:

  • Glycosylation: The presence of a sugar moiety generally decreases antioxidant activity. For example, phloretin (aglycone) is a more potent antioxidant than its glycosylated form, phloridzin.[1][2]

  • Hydroxylation Pattern: The arrangement of hydroxyl groups on the aromatic rings significantly influences antioxidant capacity.

  • Methoxylation: The presence of a methoxy (B1213986) group, as in neothis compound, can enhance antioxidant activity compared to its non-methoxylated counterpart, naringin dihydrochalcone.[1]

Neothis compound has also demonstrated potent scavenging activity against various reactive oxygen species (ROS), with particularly low IC50 values for H₂O₂ and HOCl.[3]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Dihydrochalcones have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

Hesperidin has been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, and pro-inflammatory cytokines such as TNF-α and IL-6.[4][5] For instance, hesperidin has been reported to have a DPPH scavenging IC50 value of 226.34 ± 4.96 µg/mL.[6]

Neothis compound has been demonstrated to be superior to its precursor, neohesperidin, in ameliorating allergic symptoms by inhibiting the NF-κB pathway.[7] It also reduces the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines.[4]

Signaling Pathway Modulation

The biological effects of dihydrochalcones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Phloretin and the Nrf2 Pathway

Phloretin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Phloretin induces the phosphorylation of AMP-activated protein kinase (AMPK), which in turn promotes the autophagic degradation of Keap1, the primary negative regulator of Nrf2. This leads to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.

Phloretin_Nrf2_Pathway cluster_nucleus Phloretin Phloretin AMPK AMPK Phloretin->AMPK Activates Autophagy Autophagy AMPK->Autophagy Promotes Keap1 Keap1 Autophagy->Keap1 Degrades Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE ARE ARE_n ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes Antioxidant_Genes_n Antioxidant & Cytoprotective Genes Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes_n Induces expression of

Caption: Phloretin activates the Nrf2 antioxidant pathway.

This compound and the NF-κB Pathway

Hesperidin, the parent compound of this compound, is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation. Hesperidin can block the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is plausible that this compound shares a similar mechanism of action.

Hesperidin_NFkB_Pathway cluster_nucleus Hesperidin_DHC Hesperidin Dihydrochalcone IKK IKK Hesperidin_DHC->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Proinflammatory_Genes Pro-inflammatory Genes Proinflammatory_Genes_n Pro-inflammatory Genes NFkB_n->Proinflammatory_Genes_n Induces transcription of

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the dihydrochalcone in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a microplate or cuvette, add a specific volume of the dihydrochalcone solution at various concentrations.

  • Add a fixed volume of the DPPH solution to initiate the reaction.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the dihydrochalcone.

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent such as potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare solutions of the dihydrochalcone at various concentrations.

  • Add a small volume of the dihydrochalcone solution to the ABTS•+ working solution.

  • After a set incubation time, measure the decrease in absorbance at the specified wavelength.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is then determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution in a specific ratio.

  • Warm the FRAP reagent to 37°C.

  • Add the dihydrochalcone sample to the FRAP reagent.

  • Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm) after a defined reaction time.

  • A standard curve is typically generated using a known antioxidant, such as Trolox or ferrous sulfate.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the biological activities of different dihydrochalcones.

Experimental_Workflow Start Start: Select Dihydrochalcones for Comparison In_Vitro_Assays In Vitro Antioxidant & Anti-inflammatory Assays Start->In_Vitro_Assays Cell_Culture Cell-based Assays (e.g., Macrophages, Endothelial cells) Start->Cell_Culture DPPH DPPH Assay In_Vitro_Assays->DPPH ABTS ABTS Assay In_Vitro_Assays->ABTS FRAP FRAP Assay In_Vitro_Assays->FRAP NO_Inhibition Nitric Oxide Inhibition Assay In_Vitro_Assays->NO_Inhibition Data_Analysis Data Analysis & IC50 Determination DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis NO_Inhibition->Data_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Cell_Culture->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->Data_Analysis Comparison Comparative Analysis & Reporting Data_Analysis->Comparison

Caption: A generalized workflow for comparative biological evaluation.

Conclusion

This guide provides a comparative overview of the biological effects of this compound and other dihydrochalcones, with a focus on their antioxidant and anti-inflammatory properties. The provided data and experimental protocols offer a valuable resource for researchers in the field of pharmacology and drug development. While direct quantitative data for this compound is sparse, the information on structurally related compounds strongly suggests its potential as a bioactive agent. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action.

References

Hesperidin Dihydrochalcone vs. Hesperidin: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antioxidant, anti-inflammatory, and bioavailability profiles of Hesperidin (B1673128) Dihydrochalcone (B1670589) and its glycoside precursor, Hesperidin, for researchers, scientists, and drug development professionals.

Hesperidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits, has long been investigated for its various health-promoting properties. Its synthetic derivative, Hesperidin Dihydrochalcone (HDC), a chalcone, has also garnered significant attention. This guide provides a comprehensive comparison of the efficacy of this compound versus its precursor, Hesperidin, focusing on their antioxidant and anti-inflammatory activities, and bioavailability, supported by experimental data.

Superior Antioxidant Capacity of this compound

In vitro studies have demonstrated that Neohesperidin (B1678168) Dihydrochalcone (NHDC), a commercially available form of HDC, exhibits significantly greater antioxidant activity compared to Hesperidin. NHDC shows a potent ability to scavenge superoxide (B77818) anion radicals (O₂⁻) and hydroxyl radicals (•OH), and to inhibit non-enzymatic lipid peroxidation, whereas Hesperidin's activity in these areas is considerably lower.[1]

Table 1: Comparative Antioxidant Activity of Neothis compound and Hesperidin [1]

ActivityNeothis compound (% Inhibition/Scavenging)Hesperidin (% Inhibition/Scavenging)
Superoxide Anion Radical (O₂⁻) Scavenging 31.53 - 84.62%8.66 - 11.69%
Hydroxyl Radical (•OH) Scavenging 6.00 - 23.49%No significant effect
Non-enzymatic Lipid Peroxidation Inhibition 15.43 - 95.33%9.78% (at 10⁻³M)

Potent Anti-inflammatory Effects

Both Hesperidin and Neothis compound have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB pathway.[2] NHDC has been observed to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in various in vitro and in vivo models.[2][3] While direct comparative studies with quantitative IC50 values for cytokine inhibition are limited, the available evidence suggests that NHDC is a potent anti-inflammatory agent.

Bioavailability and Metabolism

A critical factor influencing the in vivo efficacy of flavonoids is their bioavailability. Hesperidin is known for its relatively low water solubility and bioavailability.[4] It is metabolized in the gut to its aglycone form, hesperetin (B1673127), which is then absorbed. The bioavailability of hesperidin can be influenced by factors such as its diastereoisomeric form and micronization.[5]

Signaling Pathway Modulation

The antioxidant and anti-inflammatory effects of both compounds are mediated through their interaction with key cellular signaling pathways. Both Hesperidin and its derivatives have been shown to modulate the NF-κB and Nrf2 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Hesperidin and its derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α and IL-6.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 MyD88 MyD88/TRADD TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Hesperidin_HDC Hesperidin / HDC Hesperidin_HDC->IKK Inhibition

Caption: Hesperidin/HDC inhibits the NF-κB pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. Hesperidin and its metabolites can activate the Nrf2 pathway, contributing to their antioxidant effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modification Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, GCL) ARE->Antioxidant_Genes Activation Hesperidin_HDC Hesperidin / HDC Hesperidin_HDC->Keap1 Inhibition

Caption: Hesperidin/HDC activates the Nrf2 antioxidant pathway.

Experimental Protocols

Antioxidant Activity Assays

A common workflow for assessing the antioxidant capacity of Hesperidin and HDC involves several key assays.

Antioxidant_Assay_Workflow Sample_Prep Sample Preparation (Hesperidin & HDC solutions) DPPH_Assay DPPH Radical Scavenging Assay Sample_Prep->DPPH_Assay Superoxide_Assay Superoxide Anion Scavenging Assay Sample_Prep->Superoxide_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Inhibition Assay Sample_Prep->Lipid_Peroxidation_Assay Data_Analysis Data Analysis (IC50 Calculation) DPPH_Assay->Data_Analysis Superoxide_Assay->Data_Analysis Lipid_Peroxidation_Assay->Data_Analysis Results Comparative Antioxidant Efficacy Data_Analysis->Results

Caption: Workflow for in vitro antioxidant assays.

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine (B1670421) methosulphate-NADH system. The decrease in absorbance at 560 nm indicates the scavenging activity of the test compound.

Protocol:

  • Prepare a reaction mixture containing the test compound (Hesperidin or HDC) at various concentrations, 100 µM NADH, and 40 µM NBT in a phosphate (B84403) buffer (pH 7.4).

  • Initiate the reaction by adding 20 µM phenazine methosulphate (PMS).

  • Incubate the mixture at room temperature for 5 minutes.

  • Measure the absorbance at 560 nm.

  • Calculate the percentage of scavenging activity relative to a control without the test compound.

This assay measures the inhibition of lipid peroxidation in a rat brain homogenate, with malondialdehyde (MDA) formation as an indicator.

Protocol:

  • Prepare a rat brain homogenate in a suitable buffer.

  • Incubate the homogenate with the test compound (Hesperidin or HDC) at various concentrations.

  • Induce lipid peroxidation by adding a pro-oxidant, such as FeSO₄/ascorbic acid.

  • Incubate the mixture at 37°C for a specified time.

  • Stop the reaction and measure the formation of thiobarbituric acid reactive substances (TBARS) by reading the absorbance at 532 nm.

  • Calculate the percentage of inhibition of lipid peroxidation compared to a control without the test compound.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of Hesperidin and HDC can be evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Pre-treat the cells with various concentrations of the test compound (Hesperidin or HDC) for a specified time.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Determine the concentration of the test compound that causes 50% inhibition (IC50) of cytokine production.

Conclusion

The available evidence strongly suggests that this compound, specifically Neothis compound, possesses superior antioxidant properties compared to its glycoside precursor, Hesperidin. Both compounds exhibit anti-inflammatory effects through the modulation of the NF-κB signaling pathway. While direct comparative data on anti-inflammatory efficacy and bioavailability is still emerging, the enhanced in vitro antioxidant activity of HDC makes it a compelling candidate for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Future research should focus on direct, head-to-head comparisons of their anti-inflammatory potency and comprehensive pharmacokinetic studies to fully elucidate their relative therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Hesperidin Dihydrochalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Hesperidin dihydrochalcone (B1670589).

Hesperidin dihydrochalcone, a synthetic sweetener derived from citrus bioflavonoids, requires careful handling and disposal. While some safety data sheets (SDS) do not classify it as a hazardous substance under specific regulations, others highlight its potential for acute toxicity and significant environmental hazards, particularly to aquatic life[1][2][3][4][5]. Therefore, a cautious approach to its disposal is warranted.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing[5]

Work in a well-ventilated area and avoid generating dust[1][2]. In case of a spill, immediately clean it up using dry methods. Sweep up the solid material and place it in a suitable, labeled container for waste disposal. Avoid contact with skin and eyes[1].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations[1]. These regulations take precedence over any general guidance.

  • Waste Identification and Collection:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., weighing paper, gloves), and empty containers, in a designated and clearly labeled waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Keep the container tightly closed when not in use.

    • Label the container clearly with "this compound Waste" and any other information required by your institution.

  • Disposal Pathway Determination:

    • Consult your institution's Environmental Health and Safety (EHS) department. This is the most critical step. Your EHS department will provide specific instructions based on your location and the scale of your waste.

    • Do not discharge to drains or sewers. this compound is recognized as being very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment[1].

    • For small quantities, some regulations may permit disposal with household waste; however, this should be confirmed with your EHS department[3].

    • For larger quantities or in institutional settings, disposal will likely be managed through a licensed hazardous waste contractor.

  • Final Disposal:

    • Arrange for the pickup and disposal of the waste container through your institution's established procedures.

    • Ensure all necessary paperwork and documentation are completed as required.

Summary of Disposal and Safety Information

ParameterGuidelineSource
Regulatory Compliance All waste must be handled in accordance with local, state, and federal regulations.[1]
Environmental Hazard Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. Avoid release to the environment.[1]
Spill Cleanup Use dry clean up procedures, avoid generating dust, and place in a suitable, labeled container for waste disposal.[1]
PPE Wear protective gloves, protective clothing, and eye protection.[5]
Disposal of Small Quantities May be disposable with household waste, but official regulations must be followed.[3]
Prohibited Disposal Method Do not empty into drains.[2][6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Start Start: Hesperidin dihydrochalcone waste generated Assess Assess Waste: - Pure substance? - Contaminated material? - Empty container? Start->Assess Collect Collect in a Designated, Labeled Waste Container Assess->Collect ConsultEHS Consult Institutional Environmental Health & Safety (EHS) Collect->ConsultEHS FollowEHS Follow EHS-Specific Disposal Protocol ConsultEHS->FollowEHS EHS provides guidance Prohibited Prohibited: - Do NOT pour down drain - Do NOT dispose in regular trash (unless explicitly approved by EHS) ConsultEHS->Prohibited No guidance or awaiting instructions End End: Waste Properly Disposed FollowEHS->End

This compound Disposal Decision Workflow

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.